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  • Product: 2-Demethoxy-4-methoxy Urapidil-d4
  • CAS: 1794780-14-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-Demethoxy-4-methoxy Urapidil-d4

An In-depth Technical Guide to 2-Demethoxy-4-methoxy Urapidil-d4: Structure, Properties, and Analytical Considerations Introduction Urapidil is a well-established antihypertensive drug recognized for its dual mechanism o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Demethoxy-4-methoxy Urapidil-d4: Structure, Properties, and Analytical Considerations

Introduction

Urapidil is a well-established antihypertensive drug recognized for its dual mechanism of action, involving both peripheral postsynaptic α1-adrenoceptor antagonism and a centrally mediated reduction in sympathetic outflow.[1][2][3] The clinical efficacy and safety profile of any drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Urapidil undergoes extensive hepatic biotransformation, leading to several metabolites, including hydroxylated, N-demethylated, and O-demethylated products.[1][4][5] Understanding these metabolic pathways is crucial for comprehending its complete pharmacological profile.

This guide focuses on a specific, isotopically labeled analog of a Urapidil metabolite: 2-Demethoxy-4-methoxy Urapidil-d4 . The structural modification—moving the methoxy group from the 2- to the 4-position on the phenyl ring—and the incorporation of four deuterium atoms (d4) designate this compound as a specialized tool for advanced research. Deuterium labeling, the process of replacing hydrogen with its heavy isotope, is a sophisticated strategy in modern drug development.[6][7] It is primarily used to investigate metabolic pathways via the kinetic isotope effect or to serve as a high-fidelity internal standard for quantitative bioanalysis.[8][9]

This document serves as a technical resource for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, and critical analytical methodologies for the characterization and application of 2-Demethoxy-4-methoxy Urapidil-d4.

Section 1: Chemical Identity and Structure

The precise identification of a reference standard is the foundation of all subsequent experimental work. 2-Demethoxy-4-methoxy Urapidil-d4 is structurally derived from the parent drug, Urapidil. The nomenclature signifies two key alterations:

  • 2-Demethoxy-4-methoxy : On the phenylpiperazine moiety, the methoxy group (-OCH₃) is absent from the 2-position (where it is found in Urapidil) and is instead located at the 4-position.

  • -d4 : Four hydrogen atoms have been replaced by deuterium atoms. While the exact positions can vary by synthesis, they are typically placed on a metabolically active site or a stable part of the molecule for use as an internal standard.

PropertyValueSource
Compound Name 2-Demethoxy-4-methoxy Urapidil-d4-
Synonym 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione-d4[10][11]
Molecular Formula C₂₀H₂₅D₄N₅O₃[12][13]
Molecular Weight 391.50 g/mol [12]
CAS Number 1794780-14-5[12]

The structural relationship is illustrated below:

(Image depicting the chemical structures of Urapidil and its 2-Demethoxy-4-methoxy analog, highlighting the change in the methoxy group position and indicating potential sites for deuteration.)

Section 2: The Rationale for Deuteration in Pharmaceutical Research

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. This seemingly minor change has profound implications, primarily through the Kinetic Isotope Effect (KIE) . Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[8] A stronger C-D bond can significantly slow down this cleavage, thereby reducing the rate of metabolism.[14]

This principle gives deuterated compounds two primary, powerful applications in research:

  • Metabolic Pathway Investigation : By selectively deuterating different positions on a molecule, researchers can pinpoint specific sites of metabolic attack. A decrease in the formation of a particular metabolite when its precursor site is deuterated provides strong evidence for that metabolic pathway.

  • Gold-Standard Internal Standards : In quantitative mass spectrometry (e.g., LC-MS/MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard.[9] Because the SIL-IS is nearly identical to the analyte in its chemical and physical properties (e.g., extraction recovery, ionization efficiency, chromatographic retention time), it can accurately correct for variations during sample processing and analysis, leading to highly precise and accurate quantification.[15]

KIE_Metabolism cluster_0 Standard Compound (C-H Bond) cluster_1 Deuterated Compound (C-D Bond) A Drug (R-H) B Metabolite (R-OH) A->B Fast Metabolism (CYP450 Enzyme) C Drug-d4 (R-D) D Metabolite (R-OH) C->D Slow Metabolism (Kinetic Isotope Effect) Start

Kinetic Isotope Effect slows the rate of metabolism.

Section 3: Physicochemical Properties

The data presented here are based on the chemical structure and values reported for structurally similar compounds. Experimental verification is essential for any critical application.

PropertyExpected ValueRationale / Comment
Molecular Formula C₂₀H₂₅D₄N₅O₃As reported.[12]
Exact Mass 391.2593Calculated based on the most abundant isotopes (including deuterium). Crucial for high-resolution mass spectrometry.
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in DMSO, Methanol. Sparingly soluble in water.Predicted based on the parent compound Urapidil and its analogs.[3] Solubility testing is recommended.
pKa ~7.0-8.0 (piperazine nitrogen)The piperazine moiety is basic. This value influences solubility and chromatographic behavior.
logP ~1.5 - 2.5Predicted based on Urapidil's reported XLogP3-AA of 1.5.[16] Deuteration has a minimal effect on lipophilicity.

Section 4: Analytical Characterization Protocols

As a Senior Application Scientist, my emphasis is on robust, self-validating protocols. The following methodologies provide a framework for the comprehensive characterization of 2-Demethoxy-4-methoxy Urapidil-d4.

Protocol 4.1: Identity and Purity Assessment by HPLC-UV

Expertise & Experience: This is the cornerstone of quality control for any chemical reference standard. The goal is to confirm the presence of a single major peak at the expected retention time and to quantify its purity relative to any potential impurities. A C8 column is often a good starting point for compounds like Urapidil, offering a balanced retention.[17]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of ~1 mg/mL (stock). Further dilute to ~50 µg/mL for analysis.

  • Chromatographic System: A standard HPLC or UHPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C8, 250 x 4.6 mm, 5 µm (or equivalent)

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 270 nm (or scan with PDA to determine λmax)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the main peak and any impurity peaks. Calculate purity as the area percentage of the main peak.

HPLC_Workflow A Prepare Standard (~50 µg/mL) B Inject into HPLC System A->B C Separation on C8 Column B->C D UV Detection (270 nm) C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Purity Calculation E->F MS_Confirmation Analyte Non-Deuterated Analog [M+H]⁺ m/z 388.23 IS Deuterated Compound (d4) [M+H]⁺ m/z 392.26 Analyte->IS +4 Da Mass Shift Confirms Deuteration

Expected mass shift in MS analysis.

Section 5: Application in Quantitative Bioanalysis (LC-MS/MS)

Trustworthiness: The ultimate application for this compound is often as an internal standard (IS) in a regulated bioanalytical environment. A self-validating protocol ensures that the IS behaves just like the analyte, providing reliable correction.

Experimental Workflow: Quantification of 2-Demethoxy-4-methoxy Urapidil in Human Plasma

  • Preparation of Standards and QCs:

    • Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of the non-deuterated analyte into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a fixed concentration of the internal standard (2-Demethoxy-4-methoxy Urapidil-d4, e.g., 100 ng/mL).

    • Causality: Acetonitrile precipitates plasma proteins, releasing the drug into the supernatant. Adding the IS at this early stage ensures it undergoes the exact same processing as the analyte.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for injection.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.

    • LC Conditions: Use a fast gradient on a C18 column to ensure high throughput.

    • MS/MS Detection (Multiple Reaction Monitoring - MRM):

      • Analyte Transition: m/z 388.2 -> [fragment ion] (e.g., a stable fragment from the piperazine ring).

      • IS Transition: m/z 392.2 -> [same fragment ion].

      • Causality: Monitoring a specific parent-to-daughter ion transition provides immense selectivity and sensitivity, filtering out background noise. The fragment should ideally be identical to ensure similar fragmentation behavior.

  • Data Processing:

    • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for all samples.

    • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in QC and unknown samples using the regression equation from the calibration curve.

Bioanalysis_Workflow cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing A Plasma Sample (Calibrator, QC, Unknown) B Add Acetonitrile with Internal Standard (d4) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Acquire MRM Data (Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantify vs. Calibration Curve G->H

Bioanalytical workflow using a deuterated internal standard.

Conclusion

2-Demethoxy-4-methoxy Urapidil-d4 is more than just a chemical; it is a precision tool engineered for specific, demanding applications in pharmaceutical science. Its unique structure, combining an isomeric shift of the methoxy group with stable isotope labeling, makes it invaluable for elucidating the metabolism of Urapidil-related compounds and for serving as a robust internal standard in quantitative bioanalysis. The protocols and principles outlined in this guide provide the necessary framework for its effective characterization and deployment in a research or drug development setting, ensuring data of the highest integrity and reliability.

References

  • Eichelbaum, M., et al. (1984). Biotransformation of Urapidil: Metabolites in Serum and Urine and Their Biological Activity in Vitro and in Vivo. PubMed. Available at: [Link]

  • Fowler, S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available at: [Link]

  • Stamford, A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. US Pharmacist. Available at: [Link]

  • Dalvie, D., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available at: [Link]

  • Waller, D.G. & Edwards, J.G. (1988). Human Pharmacology of Urapidil. UT Health San Antonio. Available at: [Link]

  • Stamford, A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Clinical Pharmacokinetics. Available at: [Link]

  • Unknown. (n.d.). Information for Use and Summary of Product Characteristics. E-lactancia. Available at: [Link]

  • Concert Pharmaceuticals. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Concert Pharmaceuticals. Available at: [Link]

  • Verma, S.P. & Ram, V. (1990). Clinical pharmacokinetics of urapidil. PubMed. Available at: [Link]

  • MIMS. (n.d.). Urapidil: Uses & Dosage. MIMS Philippines. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Demethoxy-4-methoxy Urapidil-d4. Pharmaffiliates. Available at: [Link]

  • BioOrganics. (n.d.). Search by Chemical Name, Molecular Formula or CAS No. BioOrganics. Available at: [Link]

  • SynThink. (n.d.). 34661-79-5 2-Demethoxy-4-methoxy Urapidil. SynThink. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Urapidil. PubChem Compound Database. Available at: [Link]

  • Vangala, S., et al. (2011). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. PubMed. Available at: [Link]

  • Zhang, M., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link]

  • Vangala, S., et al. (2011). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Deuterium Analogs of Pharmaceuticals. Request PDF. Available at: [Link]

  • G, S., et al. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. PubMed. Available at: [Link]

  • Al-Zoubi, R.M., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. Available at: [Link]

  • Kostka, T., et al. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. PubMed. Available at: [Link]

  • da Silva, A.C.S., et al. (2023). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap. MDPI. Available at: [Link]

  • Hori, M., et al. (2020). A rapid and simple electrochemical detection of the free drug concentration in human serum using boron-doped diamond electrodes. The University of Osaka Institutional Knowledge Archive: OUKA. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Synthesis and Isotopic Labeling of 2-Demethoxy-4-methoxy Urapidil-d4

Abstract This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 2-Demethoxy-4-methoxy Urapidil-d4. This isotopically labeled analog of a Urapidil derivative is a valuable tool fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 2-Demethoxy-4-methoxy Urapidil-d4. This isotopically labeled analog of a Urapidil derivative is a valuable tool for researchers in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. The synthesis is strategically designed in a convergent manner, involving the preparation of two key intermediates: 1-(4-methoxyphenyl)piperazine-d4 and 6-((3-chloropropyl)amino)-1,3-dimethyluracil. This guide elucidates the rationale behind the chosen synthetic route and isotopic labeling strategy, providing detailed experimental protocols and characterization data.

Introduction: The Significance of Isotopically Labeled Urapidil Analogs

Urapidil is a well-established antihypertensive agent that exhibits a dual mechanism of action, acting as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Its metabolites and analogs, such as 2-Demethoxy-4-methoxy Urapidil, are crucial for understanding its full pharmacological profile and metabolic fate[1]. The incorporation of stable isotopes, such as deuterium, into drug molecules and their metabolites is a cornerstone of modern drug development.[2]

Deuterium-labeled compounds (isotopologues) are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows for their sensitive and specific detection by mass spectrometry, making them indispensable as internal standards in quantitative assays[2]. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, offering a strategy to enhance a drug's pharmacokinetic profile.

This guide focuses on the synthesis of 2-Demethoxy-4-methoxy Urapidil-d4, a valuable research tool for in-depth pharmacological and metabolic investigations of Urapidil and its derivatives.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Demethoxy-4-methoxy Urapidil-d4 is best approached through a convergent strategy. This involves the independent synthesis of two key fragments, followed by their coupling in the final stages. This approach offers greater flexibility and generally leads to higher overall yields compared to a linear synthesis.

The primary retrosynthetic disconnection is made at the N-alkyl bond connecting the piperazine ring to the propylamino side chain of the uracil moiety. This leads to two key intermediates:

  • Intermediate A: A deuterated 1-(4-methoxyphenyl)piperazine derivative.

  • Intermediate B: A uracil derivative functionalized with a reactive propylamino side chain.

The deuterium labels will be introduced into the piperazine ring of Intermediate A. This is a strategic choice as the piperazine ring is a common site of metabolism, and methods for its deuteration are well-established.

Synthesis of Key Intermediates

Intermediate A: 1-(4-methoxyphenyl)piperazine-d4

The synthesis of the deuterated piperazine intermediate is a two-step process involving the initial synthesis of the unlabeled compound followed by isotopic labeling.

Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine

1-(4-methoxyphenyl)piperazine can be synthesized via the reaction of 4-methoxyaniline with bis(2-chloroethyl)amine or through a cyclization reaction involving diethanolamine and 4-methoxyaniline[3]. A common and efficient laboratory-scale synthesis involves the reaction of 4-methoxyaniline with a suitable piperazine precursor.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine

Reagent/SolventMolar Eq.MWAmount
4-methoxyaniline1.0123.15 g/mol 12.3 g
Diethanolamine1.1105.14 g/mol 11.6 g
Toluene--200 mL
p-Toluenesulfonic acid0.05172.20 g/mol 0.86 g

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxyaniline, diethanolamine, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-methoxyphenyl)piperazine as a solid.

Step 2: Deuteration of 1-(4-methoxyphenyl)piperazine

The introduction of deuterium atoms onto the piperazine ring can be achieved through a hydrogen-deuterium (H-D) exchange reaction using heavy water (D₂O) as the deuterium source, often catalyzed by a transition metal catalyst or under high temperature and pressure conditions[4][5]. A photoredox-catalyzed method offers a milder alternative for deuteration at α-amino sp³ C-H bonds[2]. For this guide, a platinum-catalyzed H-D exchange is selected for its efficiency.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine-d4

Reagent/SolventMolar Eq.MWAmount
1-(4-methoxyphenyl)piperazine1.0192.26 g/mol 1.92 g
Deuterium Oxide (D₂O)-20.03 g/mol 20 mL
Platinum on Alumina (5% Pt)--100 mg

Procedure:

  • In a high-pressure reactor, combine 1-(4-methoxyphenyl)piperazine, D₂O, and the platinum on alumina catalyst.

  • Seal the reactor and heat the mixture to 150-180 °C with stirring for 24-48 hours.

  • Cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)piperazine-d4.

  • The isotopic purity can be determined by mass spectrometry and ¹H NMR.

Intermediate B: 6-((3-chloropropyl)amino)-1,3-dimethyluracil

This intermediate provides the uracil core with the necessary linker for coupling with the deuterated piperazine. It can be synthesized from 6-chloro-1,3-dimethyluracil and 3-aminopropanol, followed by chlorination of the resulting alcohol[6]. A more direct route involves the reaction of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine[7].

Experimental Protocol: Synthesis of 6-((3-chloropropyl)amino)-1,3-dimethyluracil

Reagent/SolventMolar Eq.MWAmount
6-chloro-1,3-dimethyluracil1.0174.58 g/mol 17.5 g
3-chloropropylamine hydrochloride1.1130.02 g/mol 14.3 g
Triethylamine2.2101.19 g/mol 22.3 g
Acetonitrile--250 mL

Procedure:

  • To a stirred suspension of 6-chloro-1,3-dimethyluracil and 3-chloropropylamine hydrochloride in acetonitrile, add triethylamine dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield 6-((3-chloropropyl)amino)-1,3-dimethyluracil as a white solid[8].

Final Coupling: Synthesis of 2-Demethoxy-4-methoxy Urapidil-d4

The final step in the synthesis is the N-alkylation of the deuterated piperazine intermediate with the chloropropylamino-uracil derivative. This reaction is typically carried out in the presence of a base to scavenge the HCl formed during the reaction[9].

Experimental Protocol: Synthesis of 2-Demethoxy-4-methoxy Urapidil-d4

Reagent/SolventMolar Eq.MWAmount
1-(4-methoxyphenyl)piperazine-d41.0196.31 g/mol 1.96 g
6-((3-chloropropyl)amino)-1,3-dimethyluracil1.05231.68 g/mol 2.43 g
Potassium Carbonate2.0138.21 g/mol 2.76 g
Acetonitrile--100 mL
Potassium Iodide0.1166.00 g/mol 0.17 g

Procedure:

  • To a stirred suspension of 1-(4-methoxyphenyl)piperazine-d4, potassium carbonate, and a catalytic amount of potassium iodide in acetonitrile, add a solution of 6-((3-chloropropyl)amino)-1,3-dimethyluracil in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 2-Demethoxy-4-methoxy Urapidil-d4.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_intermediate_A Intermediate A Synthesis cluster_intermediate_B Intermediate B Synthesis cluster_final_product Final Product A1 4-Methoxyaniline A3 1-(4-Methoxyphenyl)piperazine A1->A3 Cyclization A2 Diethanolamine A2->A3 A4 1-(4-Methoxyphenyl)piperazine-d4 A3->A4 H-D Exchange Final 2-Demethoxy-4-methoxy Urapidil-d4 A4->Final N-Alkylation D2O D₂O, Pt/Al₂O₃ D2O->A4 B1 6-Chloro-1,3-dimethyluracil B3 6-((3-Chloropropyl)amino)- 1,3-dimethyluracil B1->B3 Nucleophilic Substitution B2 3-Chloropropylamine B2->B3 B3->Final

Caption: Synthetic workflow for 2-Demethoxy-4-methoxy Urapidil-d4.

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. ²H NMR to confirm the position and extent of deuterium incorporation.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of 2-Demethoxy-4-methoxy Urapidil-d4. The convergent approach, coupled with a robust isotopic labeling strategy, provides a reliable method for accessing this important research tool. The detailed experimental protocols and analytical guidance are intended to enable researchers to successfully synthesize and characterize this valuable isotopically labeled compound for their studies in drug metabolism and pharmacokinetics.

References

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(4-Methoxyphenyl-Piperazine). Retrieved from [Link]

  • WIPO Patentscope. (2021, September 17). CN113402469 - Preparation method of 6-(3-chloropropyl)amino-1,3-dimethyluracil. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Al-Adhami, H. J., Al-Majidi, S. M. H., & Mathkor, T. H. (2020). Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity. Research Journal of Pharmacy and Technology, 13(11), 5343-5349.
  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds.
  • Macmillan Group - Princeton University. (2017, December 1). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]

  • SynThink. (n.d.). 34661-79-5 2-Demethoxy-4-methoxy Urapidil - Reference Standard. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • PMC. (n.d.). Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

  • SynThink. (n.d.). 34661-79-5 2-Demethoxy-4-methoxy Urapidil - Reference Standard. Retrieved from [Link]

  • Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride.
  • Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.). Retrieved from [Link]

  • Lecomte, M., Lahboubi, M., Thilmany, P., El Bouzakhi, A., & Evano, G. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(33), 11157–11162.
  • ResearchGate. (n.d.). Improvement of the synthesis of urapidil. Retrieved from [Link]

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Foundational

The Pharmacokinetic Significance of Urapidil Impurities and the Definitive Role of Deuterated Standards in Bioanalysis

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Urapidil, a dual-acting antihypertensive agent, is a cornerstone in the management...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Urapidil, a dual-acting antihypertensive agent, is a cornerstone in the management of hypertension. Its clinical efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profile. However, the purity of the active pharmaceutical ingredient (API) is a critical determinant of its safety and predictability in a clinical setting. This technical guide provides a comprehensive examination of the pharmacokinetic role of urapidil impurities, from their origins in the synthetic process to their potential impact on patient outcomes. We will explore the regulatory framework that governs impurity control, delve into the known metabolic pathways of urapidil, and critically assess the toxicological implications of key impurities. Furthermore, this guide will provide a detailed protocol for a state-of-the-art bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), emphasizing the indispensable role of deuterated internal standards in achieving accurate and robust quantification. This document is intended to serve as a vital resource for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of urapidil formulations.

The Regulatory and Pharmacological Landscape of Urapidil

Urapidil exerts its antihypertensive effect through a unique dual mechanism: selective antagonism of peripheral postsynaptic α1-adrenoceptors, leading to vasodilation, and agonistic activity at central serotonin 5-HT1A receptors, which reduces sympathetic outflow.[1][2] This pharmacological profile results in a reduction of both systolic and diastolic blood pressure, typically without inducing reflex tachycardia.[3][4]

The journey of a drug molecule from synthesis to therapeutic action is complex, and its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—are paramount. Urapidil is readily absorbed after oral administration and undergoes moderate first-pass metabolism in the liver.[5][6] It is primarily eliminated as metabolites with significantly lower antihypertensive activity than the parent drug.[5]

The control of impurities in the urapidil drug substance is not merely a matter of chemical purity but a fundamental requirement for ensuring predictable pharmacokinetics and patient safety. International regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2), provide a stringent framework for the identification, qualification, and control of impurities in new drug substances.[1][3][7] These guidelines mandate that impurities be controlled at levels that are qualified by toxicological studies or are below established thresholds.

1.1. Classification of Impurities

Impurities in a drug substance are broadly classified into three categories:[3]

  • Organic Impurities: These can be process-related (e.g., starting materials, intermediates, by-products) or drug-related (e.g., degradation products).

  • Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes.

This guide will focus primarily on organic impurities, as their structural similarity to the urapidil molecule gives them the highest potential to interfere with its pharmacokinetic and pharmacodynamic properties.

Urapidil: Metabolism and the Emergence of Impurities

Understanding the metabolic fate of urapidil is crucial for contextualizing the potential impact of impurities. The primary metabolic pathways for urapidil involve modifications to the phenylpiperazine and uracil moieties.

Major Metabolic Pathways of Urapidil

Urapidil is extensively metabolized in the liver. The main metabolites identified in humans are:

  • p-hydroxylated urapidil (M1): This is the predominant metabolite in humans and possesses significantly less antihypertensive activity.[8]

  • O-demethylated urapidil (M2): This metabolite shows antihypertensive activity comparable to the parent drug but is formed to a much lesser extent.[8]

  • N-demethylated urapidil (M3): This metabolite also exhibits some pharmacological activity.[8]

  • Urapidil-N-oxide (M5): This is a minor metabolite.[8]

It is critical to distinguish these metabolites, which are products of in-vivo biotransformation, from impurities, which are co-existing entities in the drug substance arising from synthesis or degradation. While metabolites are generally considered qualified from a safety perspective through non-clinical and clinical studies, process-related impurities require separate qualification.[3]

Urapidil_Metabolism Urapidil Urapidil (Parent Drug) M1 p-hydroxylated urapidil (M1) (Major Metabolite, Low Activity) Urapidil->M1 Hydroxylation M2 O-demethylated urapidil (M2) (Minor Metabolite, Active) Urapidil->M2 O-demethylation M3 N-demethylated urapidil (M3) (Minor Metabolite, Active) Urapidil->M3 N-demethylation M5 Urapidil-N-oxide (M5) (Minor Metabolite) Urapidil->M5 N-oxidation

Figure 1. Major metabolic pathways of Urapidil.

Common Process-Related Impurities and Degradants

The synthesis of urapidil is a multi-step process, and as with any complex chemical synthesis, by-products and unreacted intermediates can persist as impurities in the final API. While a comprehensive, publicly available list of all possible process impurities is proprietary to manufacturers, several have been identified and are available as reference standards.[5][9][10][][12][13]

Impurity NameCAS NumberPotential Origin
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (Impurity 1)34654-81-4Intermediate in the synthesis of the side chain.
O-Desmethyl Urapidil91453-03-1By-product of demethylation during synthesis.
1-(2-Methoxyphenyl)piperazine35386-24-4Starting material for the piperazine moiety.
1,3-Dimethylbarbituric Acid769-42-6Degradation product of the uracil ring.
2-Demethoxy-2-chloro Urapidil34661-73-9Process-related impurity.

This table is not exhaustive and represents common impurities cited in scientific literature and by reference standard suppliers.

Forced degradation studies have also identified several degradation products (DPs) that can arise under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. These DPs are structurally distinct from process impurities and metabolites.

The Pharmacokinetic Impact of Impurities: A Risk-Based Assessment

Potential for Altered Absorption and Distribution

Process impurities that are structurally similar to urapidil could theoretically compete for the same transporters involved in intestinal absorption or plasma protein binding. While urapidil's absorption is generally rapid, the presence of impurities could introduce variability.

Interference with Metabolism

A primary concern is the potential for impurities to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of urapidil.

  • Enzyme Inhibition: An impurity could act as an inhibitor of the specific CYP isoenzymes that metabolize urapidil (e.g., CYP3A4). This would lead to decreased clearance of urapidil, a longer half-life, and potentially elevated plasma concentrations, increasing the risk of dose-related adverse effects.

  • Enzyme Induction: Conversely, an impurity could induce the expression of these enzymes, leading to accelerated metabolism of urapidil. This would result in lower plasma concentrations and potentially reduced therapeutic efficacy.

Although no specific studies on the interaction of urapidil impurities with CYP enzymes are publicly available, it is a critical aspect of toxicological qualification for any new impurity.

Toxicological Considerations

The safety qualification of impurities is a cornerstone of the ICH Q3A(R2) guidelines.[3][14] Impurities must be assessed for their own intrinsic toxicity.

  • Genotoxicity: Some impurities, particularly those arising from specific reagents or side reactions, may have genotoxic potential. For instance, a headspace gas chromatography (HS-GC) method has been developed to detect potential genotoxic impurities like benzene and chloroethane in urapidil hydrochloride, which could be introduced from solvents and reagents used in the manufacturing process.[7]

  • General Toxicity: Even non-genotoxic impurities can exert their own pharmacological or toxicological effects. In silico toxicity prediction tools can be used as an initial screen for degradation products and other impurities to identify potential liabilities.[1][15]

The absence of comprehensive public data on the pharmacokinetics and toxicology of most urapidil process impurities reinforces the necessity of strict control over their levels in the final drug substance, adhering to the qualification thresholds set by regulatory authorities.

The Gold Standard: Deuterated Internal Standards in Bioanalysis

To accurately assess the pharmacokinetics of urapidil and to quantify any impurities that may be absorbed systemically, a highly sensitive and specific bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose. The accuracy and precision of LC-MS/MS quantification are critically dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as deuterated urapidil, is considered the "gold standard."

Why Deuterated Standards are Superior

A deuterated internal standard is a form of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[4] This substitution results in a molecule that is chemically almost identical to the analyte but has a different mass, making it distinguishable by the mass spectrometer.

The key advantages of using a deuterated IS are:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, correcting for this variability.

  • Compensation for Extraction Inefficiency: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) will be mirrored by a proportional loss of the deuterated IS. This ensures that the analyte/IS ratio remains unaffected, leading to accurate results even with variable recovery.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, matrix effects, and instrument response, deuterated internal standards dramatically improve the precision and accuracy of the assay.[10]

Deuterated_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (Analyte: Urapidil) Spike Spike with Deuterated IS (Urapidil-d4) Plasma->Spike Extraction Extraction (Analyte + IS lost proportionally) Spike->Extraction LC Chromatographic Separation (Analyte and IS co-elute) Extraction->LC MS Mass Spectrometry Detection (Analyte and IS have different m/z) LC->MS Quant Quantification (Based on Analyte/IS Ratio) MS->Quant

Figure 2. Workflow demonstrating the principle of using a deuterated internal standard.

Synthesis of Deuterated Urapidil

Deuterated urapidil (e.g., Urapidil-d4) is typically synthesized for use as an internal standard.[9] While specific proprietary methods may vary, general approaches to deuteration of pharmaceuticals include:

  • Catalytic H/D Exchange: This method involves reacting the parent molecule with a deuterium source, such as D₂O, in the presence of a metal catalyst (e.g., Palladium). This can be an efficient way to label specific positions on the molecule.[4]

  • Synthesis from Deuterated Precursors: A more targeted approach involves using a deuterated starting material or intermediate in the synthetic route. For example, a deuterated version of 1-(2-methoxyphenyl)piperazine could be used to build the urapidil molecule with deuterium atoms incorporated in the piperazine ring.

Experimental Protocol: A Validated LC-MS/MS Method for Urapidil and its Impurities

The following protocol describes a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of urapidil and its key process-related impurities in human plasma. This method is based on established principles and published methods for urapidil, adapted for impurity analysis.[10][16]

Materials and Reagents
  • Reference standards for Urapidil and its impurities (e.g., Impurity 1, O-Desmethyl Urapidil).

  • Deuterated internal standard (Urapidil-d4).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid.

  • Human plasma (with anticoagulant).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE provides a cleaner extract compared to simple protein precipitation, which is crucial for minimizing matrix effects and achieving low limits of quantification.

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Urapidil-d4 in methanol).

  • Pre-treatment: Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

UPLC-MS/MS Conditions

Rationale: UPLC provides better resolution and shorter run times compared to conventional HPLC. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity.

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 10% B

    • 2.6-3.5 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Urapidil388.2205.1
Urapidil-d4 (IS)392.2205.1
Impurity 1232.1[To be determined]
O-Desmethyl Urapidil374.2[To be determined]

Note: Product ions for impurities need to be determined by direct infusion and optimization.

Method Validation

The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, stock solution)

Conclusion and Future Perspectives

The pharmacokinetic profile of urapidil is a key determinant of its therapeutic success. This guide has illuminated the critical, yet often overlooked, role of impurities in potentially altering this profile. While comprehensive public data on the ADME and toxicology of specific urapidil process impurities are scarce, the principles of risk management and the stringent requirements of regulatory bodies like the ICH provide a clear mandate for their control.

The future of pharmaceutical quality control lies in the continued development of highly sensitive analytical techniques and a deeper understanding of the biological activity of impurities. For urapidil, this includes:

  • Pharmacokinetic and Toxicological Characterization of Key Impurities: Public-private partnerships could facilitate the generation and dissemination of this crucial safety data.

  • Development of Multi-Analyte Bioanalytical Methods: The validation and publication of methods for the simultaneous quantification of urapidil and its known impurities would be a significant contribution to the field.

  • In Vitro Screening: Routine screening of impurities for their potential to inhibit or induce drug-metabolizing enzymes should be an integral part of the drug development process.

Ultimately, ensuring the purity of urapidil is not just a regulatory hurdle but a scientific and ethical obligation. By leveraging advanced analytical tools, such as LC-MS/MS with deuterated internal standards, and adhering to a rigorous, science-based approach to impurity qualification, we can ensure that this important antihypertensive medication continues to be a safe and effective treatment option for patients worldwide.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2006. [Link][3]

  • Yang R, Pan C, Zhang L. Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. Oriental Journal of Chemistry. 2024. [Link][7]

  • Pharmaffiliates. Urapidil-impurities. [Link][9][]

  • Saxena A, Kumar A, Singh K, et al. Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers. Journal of Pharmaceutical and Biomedical Analysis. 2014. [Link][10]

  • Velip, et al. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis. 2022. [Link][17]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link][14]

  • Nirogi R, Kandikere V, Komarneni P, et al. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography. 2011. [Link][16]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][18]

  • Health Canada. ICH Q3A(R2): Impurities in New Drug Substances - Health Canada Adoption. [Link][7]

  • Veeprho. Urapidil Impurity 1 | CAS 34654-81-4. [Link][5]

  • SynZeal. Urapidil Impurities. [Link][9]

  • Axios Research. Urapidil Impurity 10. [Link][13]

  • European Medicines Agency. Quality guidelines: impurities. [Link][17]

  • U.S. Food and Drug Administration. Guidance for Industry: ANDAs: Impurities in Drug Products. [Link][19]

  • Martinez, K. The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. 2021. [Link][2]

  • Kirsten R, Nelson K, Steinijans VW, Zech K, Haerlin R. Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics. 1988. [Link][6]

  • PharmaCompass. Urapidil - Uses, DMF, Dossier, Manufacturer, Supplier. [Link][20]

  • Zech K, Sturm E, Stubenrauch G. Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Archives Internationales de Pharmacodynamie et de Thérapie. 1984. [Link][21]

  • Veeprho. Urapidil Impurities and Related Compound. [Link]

  • Sturm B, Zech K. Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Arzneimittel-Forschung. 1984. [Link][8]

Sources

Exploratory

A Technical Guide to the Long-Term Stability of 2-Demethoxy-4-methoxy Urapidil-d4 in Human Plasma

Preamble: The Imperative of Stability in Bioanalysis In the landscape of regulated bioanalysis, the accuracy and precision of pharmacokinetic and toxicokinetic data form the bedrock upon which critical drug development d...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Stability in Bioanalysis

In the landscape of regulated bioanalysis, the accuracy and precision of pharmacokinetic and toxicokinetic data form the bedrock upon which critical drug development decisions are made. The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-Demethoxy-4-methoxy Urapidil-d4, is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its fundamental role is to compensate for variability during sample preparation and analysis, including matrix effects that can unpredictably alter the analyte's signal.[3][4] However, the foundational assumption underpinning its utility is its own stability. An internal standard that degrades during storage is no standard at all; it introduces a systematic error that can invalidate study results.

This guide provides an in-depth framework for establishing the long-term stability of 2-Demethoxy-4-methoxy Urapidil-d4 in human plasma. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, thereby creating a self-validating and trustworthy protocol.

Analytical Profile: 2-Demethoxy-4-methoxy Urapidil-d4

2-Demethoxy-4-methoxy Urapidil is a known impurity and metabolite of the antihypertensive drug Urapidil.[5][6][7] Its deuterated analogue, 2-Demethoxy-4-methoxy Urapidil-d4, serves as an ideal internal standard for its quantification.

  • Chemical Name: 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione-d4

  • CAS Number: 1794780-14-5[8]

  • Molecular Formula: C₂₀H₂₅D₄N₅O₃[8]

  • Molecular Weight: 391.50 g/mol [8]

The key to a successful stability study is a robust and validated bioanalytical method. For this compound, a reverse-phase LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice, offering high selectivity and sensitivity.[9][10][11][12]

The Regulatory Mandate: A Foundation in FDA & EMA Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation.[13][14][15] A core tenet of these guidelines is the requirement to assess the stability of the analyte and, by extension, the internal standard in the biological matrix under the intended storage conditions for the entire duration of the study.[1][16]

Long-term stability testing is designed to provide evidence that the compound does not degrade over the course of sample storage, which can often span several months to years for large-scale clinical trials.[17] The acceptance criterion universally applied is that the mean concentration of the stability-tested samples should be within ±15% of their nominal concentration.[1][18]

Experimental Design: A Self-Validating System

The objective of a long-term stability study is to mimic the lifecycle of a study sample. The experimental design must be inherently self-validating, meaning that each analytical run contains the necessary controls to confirm the integrity of the results generated on that day. This approach isolates the variable of storage time from the inherent variability of the analytical system.

A powerful, albeit less common, approach is the isochronic study design.[19][20] In this model, all stability samples from different time points are stored at a reference temperature (e.g., below -130°C), where degradation is considered to have ceased, and are then analyzed in a single run.[20][21] This design ingeniously minimizes inter-assay variability, providing a more precise assessment of stability.[20]

The following protocol details a traditional, continuous design, which remains the most widely implemented approach.

Logical Workflow for Long-Term Stability Assessment

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis at Time Points (Tx) cluster_eval Phase 4: Evaluation prep_stock Prepare IS Stock & Working Solutions prep_qc Spike Blank Human Plasma (≥6 sources) to create LQC & HQC Pools prep_stock->prep_qc prep_t0 Analyze Time Zero (T0) Reference Samples prep_qc->prep_t0 store_samples Aliquot & Store Stability Samples at Test Temperatures (e.g., -20°C and -80°C) prep_t0->store_samples time_points Tx = 1, 3, 6, 12, 24 months store_samples->time_points analysis At each Tx, retrieve samples. Analyze against a freshly prepared calibration curve. time_points->analysis compare Compare Mean [Tx] to Nominal Concentration analysis->compare criteria Acceptance Criteria: Mean within ±15% of Nominal %CV ≤ 15% compare->criteria

Caption: Experimental workflow for long-term stability assessment.

Detailed Experimental Protocol

This protocol outlines the necessary steps to rigorously evaluate the long-term stability of 2-Demethoxy-4-methoxy Urapidil-d4.

Step 1: Reagent and Sample Preparation
  • Internal Standard Solutions: Prepare a primary stock solution of 2-Demethoxy-4-methoxy Urapidil-d4 in a suitable organic solvent (e.g., Methanol). From this, prepare aqueous-organic working solutions for spiking into plasma. The causality here is to minimize the volume of organic solvent added to the plasma matrix, which should not exceed 5% v/v to maintain the matrix's integrity.

  • Blank Matrix Procurement: Obtain pooled human plasma (with the same anticoagulant as study samples) from at least six unique sources to ensure the stability assessment is not biased by the characteristics of a single donor's matrix.[14]

  • Preparation of Stability Samples: Prepare two large pools of Quality Control (QC) samples by spiking the blank plasma with the internal standard to achieve a Low QC (LQC) and a High QC (HQC) concentration. The LQC should be within three times the Lower Limit of Quantification (LLOQ) of the intended assay, and the HQC should be near the Upper Limit of Quantification (ULOQ).

  • Aliquoting: Dispense the LQC and HQC pools into appropriately labeled polypropylene tubes, mirroring the storage containers planned for the actual study samples. The choice of container material is critical as it can influence stability through adsorption or leaching.

Step 2: Storage and Time Points
  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of LQC and HQC samples (n=6 for each level) to establish the baseline (T0) concentration. This analysis must be performed against a freshly prepared calibration curve.

  • Storage: Place the remaining aliquots in validated freezers at the intended storage temperatures, typically -20°C and -80°C. The rationale for testing multiple temperatures is to qualify storage in different types of freezers.

  • Stability Time Points: Define the duration of the stability assessment based on the anticipated length of the clinical trial. A typical schedule includes time points such as 1, 3, 6, 9, 12, 18, and 24 months.[17]

Step 3: Analytical Run and Sample Analysis
  • LC-MS/MS Methodology: Utilize a fully validated, stability-indicating LC-MS/MS method. A hypothetical method is described below:

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from potential interferences.

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • MRM Transition (Hypothetical): Based on the parent compound Urapidil, a plausible transition for the IS would be monitored (e.g., m/z 392.5 → [Fragment Ion]).[9][11]

  • Analytical Run Composition: At each designated time point, retrieve a set of LQC and HQC stability samples (n=6 for each level per temperature). The analytical run must include:

    • A freshly prepared calibration curve.

    • Freshly prepared QC samples (LQC, MQC, HQC) to verify system suitability.

    • The aged stability QC samples.

    • This structure is the essence of a self-validating protocol. The performance of the fresh QCs confirms the analytical system is working correctly, so any deviation in the aged QCs can be confidently attributed to instability.

Step 4: Data Interpretation and Acceptance Criteria
  • Calculation: Calculate the mean concentration and coefficient of variation (%CV) for the set of aged stability samples at each concentration level and temperature.

  • Evaluation: Compare the mean concentration of the aged samples against the nominal (spiked) concentration.

  • Acceptance: The stability is considered acceptable if the mean concentration is within 85.0% to 115.0% (i.e., ±15%) of the nominal value, and the precision (%CV) is ≤15%.[1]

Data Presentation: Summarizing Stability

All quantitative data should be summarized in a clear, tabular format for easy interpretation and reporting.

Table 1: Hypothetical Long-Term Stability Data for 2-Demethoxy-4-methoxy Urapidil-d4 in Human Plasma

Storage Temp.Time PointConc. LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)% Accuracy (vs. Nominal)%CV
-80°C 6 MonthsLQC5.0064.9599.0%4.2%
HQC4006408102.0%3.1%
12 MonthsLQC5.0065.10102.0%5.5%
HQC400639498.5%2.8%
24 MonthsLQC5.0064.8897.6%6.1%
HQC4006411102.8%3.9%
-20°C 6 MonthsLQC5.0065.05101.0%4.8%
HQC400639999.8%3.5%
12 MonthsLQC5.0064.8196.2%7.2%
HQC400638997.3%4.1%

Anticipating Degradation: Mechanistic Insights

While SIL-IS are generally stable, understanding potential degradation pathways is crucial for troubleshooting. The parent molecule, Urapidil, is known to be susceptible to hydrolysis and oxidation.[22][23] Its biotransformation involves p-hydroxylation, O-demethylation, and N-demethylation.[24][25]

For 2-Demethoxy-4-methoxy Urapidil-d4, potential instabilities in plasma could arise from:

  • Enzymatic Hydrolysis: Plasma esterases or other enzymes could potentially cleave bonds, although this activity is significantly reduced at -20°C and considered negligible at -80°C.[26]

  • Oxidation: The piperazine ring and other nitrogen-containing moieties can be susceptible to oxidation, potentially forming N-oxides.[24][25]

  • Back-Exchange of Deuterium: While generally stable, deuterium atoms on heteroatoms or activated carbon atoms can sometimes undergo back-exchange with protons from the aqueous matrix, although this is less common for D4-labeled compounds where deuteriums are typically on stable positions.

Any observed instability would necessitate a thorough investigation into the degradation products to understand the mechanism and potentially revise storage or handling procedures.

Conclusion

The validation of long-term stability for a deuterated internal standard like 2-Demethoxy-4-methoxy Urapidil-d4 is not a perfunctory exercise but a critical component of ensuring bioanalytical data integrity. By employing a meticulously designed, self-validating protocol grounded in regulatory principles, researchers can establish a robust foundation of trustworthiness for their analytical results. This guide provides the necessary framework and scientific rationale to confidently execute such a study, ensuring that the "gold standard" internal standard truly lives up to its name throughout the duration of a project.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

  • An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team. Bioanalysis Zone. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Nirogi R, Kandikere V, Komarneni P, et al. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography. 2011;25(11-12):1319-1325. Available from: [Link]

  • A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

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  • de Groot N, De Smet M, van der-Plaat J, et al. An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team. Bioanalysis. 2015;7(24):3073-3083. Available from: [Link]

  • Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Scite.ai. Available from: [Link]

  • An Alternative Design for Long-Term Stability Testing of Large Molecules: A Scientific Discussion Paper from an EBF Topic Team. Taylor & Francis Online. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • Pihl S. Long-term stability investigation of macromolecules in an isochronic study design. European Bioanalysis Forum. Available from: [Link]

  • Long-Term Stability Assessment Service. Creative Biolabs. Available from: [Link]

  • Ma Y, et al. DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Journal of Liquid Chromatography & Related Technologies. 2011;34(4):307-317. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • Saxena R, et al. Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers. ResearchGate. 2014. Available from: [Link]

  • Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. Lund University Research Portal. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Available from: [Link]

  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction… OUCI. Available from: [Link]

  • Velip L, Dhiman V, Kushwah BS, et al. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis. 2022;211:114612. Available from: [Link]

  • Sturm B, Zech K. Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Journal of Hypertension Supplement. 1984;2(3):S37-S45. Available from: [Link]

  • ICH M10 Bioanalytical Method Validation. Pharmaceuticals and Medical Devices Agency. Available from: [Link]

  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. ResearchGate. Available from: [Link]

  • Information for Use and Summary of Product Characteristics. e-lactancia.org. Available from: [Link]

  • Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. ResearchGate. Available from: [Link]

  • Biotransformation of Urapidil: Metabolites in Serum and Urine and Their Biological Activity in Vitro and in Vivo. PubMed. Available from: [Link]

  • Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. PubMed. Available from: [Link]

  • Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. PubMed. Available from: [Link]

  • Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. ResearchGate. Available from: [Link]

  • Clinical evaluation of urapidil, a new antihypertensive drug: preliminary findings in Japan. The American Journal of Cardiology. 1988;62(10 Pt 2):54C-59C. Available from: [Link]

  • Wagner-Golbs A, Neuberger-Castillo L, et al. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Metabolites. 2018;8(1):6. Available from: [Link]

  • 2-Demethoxy-4-methoxy Urapidil - Reference Standard. SynThink. Available from: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]

  • Urapidil-impurities. Pharmaffiliates. Available from: [Link]

  • CN109516960B - Preparation method of urapidil hydrochloride. Google Patents.

Sources

Foundational

Unraveling the Pharmacodynamics of Urapidil: A Technical Guide on Derivatives, Metabolites, and Mechanisms of Action

The Dual-Action Pharmacological Paradigm Urapidil represents a sophisticated class of antihypertensive agents, distinguished by a synergistic, dual-mechanism pharmacological profile[1]. Traditional alpha-blockers frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual-Action Pharmacological Paradigm

Urapidil represents a sophisticated class of antihypertensive agents, distinguished by a synergistic, dual-mechanism pharmacological profile[1]. Traditional alpha-blockers frequently induce reflex tachycardia as a compensatory response to sudden vasodilation. Urapidil circumvents this limitation by operating on two distinct nervous system fronts:

  • Peripheral Action: It functions as a highly selective, competitive antagonist at post-synaptic α1​ -adrenoceptors, directly inhibiting catecholamine-induced vasoconstriction to reduce peripheral vascular resistance[1][2].

  • Central Action: Concurrently, it acts as an agonist at 5-HT1A (serotonin) receptors located in the central nervous system, specifically within the medulla oblongata[1][3]. This central agonism modulates and reduces sympathetic nervous system outflow, effectively blunting the reflex tachycardia that would otherwise accompany peripheral vasodilation[3].

Mechanism cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System Urapidil Urapidil & Active Derivatives Alpha1 α1-Adrenoceptor (Antagonism) Urapidil->Alpha1 Blocks HT1A 5-HT1A Receptor (Agonism) Urapidil->HT1A Stimulates Vasodilation Vasodilation (Decreased Resistance) Alpha1->Vasodilation Inhibits Vasoconstriction BP Lowered Blood Pressure Vasodilation->BP Sympathetic Reduced Sympathetic Outflow HT1A->Sympathetic Prevents Tachycardia Sympathetic->BP

Urapidil Dual Mechanism: Peripheral α1-Adrenoceptor Antagonism and Central 5-HT1A Agonism.

Structure-Activity Relationships (SAR) of Urapidil Derivatives

Targeted structural modifications to the uracil ring of the phenylpiperazine backbone yield derivatives with highly specific receptor affinities. The 5-acetyl, 5-formyl, and 5-methyl derivatives of urapidil all demonstrate potent central hypotensive properties[4].

Among these, 5-methylurapidil is the most potent, exhibiting sub-nanomolar affinity for the 5-HT1A receptor and high selectivity for the α1A​ -adrenoceptor subtype[3][5]. In competitive radioligand binding assays, the order of potency for displacing [3H]-prazosin is: 5-methylurapidil > 5-acetylurapidil > 5-formylurapidil > urapidil[4].

Because of its exceptional specificity, tritiated 5-methylurapidil ([3H]5-methylurapidil) is widely utilized by researchers as a precision radioligand for mapping 5-HT1A recognition sites. Its binding is modulated by divalent cations and is highly sensitive to Guanosine Triphosphate (GTP), which experimentally validates that the target receptor is G-protein coupled[5].

Biotransformation and Metabolite Activity

Urapidil undergoes extensive hepatic metabolism, primarily via hydroxylation and demethylation, resulting in species-specific metabolite profiles[2][6]. Understanding these metabolites is critical for predicting pharmacokinetic duration and cross-species efficacy.

  • M1 (p-hydroxylated urapidil): The predominant metabolite in humans. It exhibits weak α1​ -adrenoceptor antagonism ( pA2​ = 5.69) and lacks clinically significant antihypertensive activity[2][6].

  • M2 (O-demethylated urapidil): A major metabolite in rats. It retains substantial α1​ -antagonism ( pA2​ = 6.79) and induces a hypotensive response similar to the parent drug, though with a markedly shorter duration of action[6].

  • M3 (uracil-N-demethylated urapidil): The primary metabolite in dogs. With a pA2​ of 6.93, it contributes significantly to the overall hypotensive efficacy in this species[6].

  • M5 (urapidil-N-oxide): Detected in trace amounts in dogs. While it demonstrates in vivo hypotensive activity, pharmacokinetic serum analysis reveals it acts as a prodrug, requiring reduction back to the parent urapidil molecule to exert its cardiovascular effects[6].

Quantitative Pharmacodynamics

The following tables summarize the receptor binding affinities and functional antagonism of urapidil, its derivatives, and its metabolites.

Table 1: Functional α1​ -Adrenoceptor Antagonism of Urapidil Metabolites (Isolated Rat Vas Deferens)

Compound pA2​ ValuePrimary SpeciesPharmacological Significance
Urapidil (Parent) 7.02N/AHigh antihypertensive efficacy
M1 (p-hydroxylated) 5.69HumanWeak antagonist; clinically inactive
M2 (O-demethylated) 6.79RatPotent antagonist; short duration
M3 (N-demethylated) 6.93DogPotent antagonist; active contributor
M5 (N-oxide) 5.55Dog (Trace)Prodrug; reduces to parent drug

Table 2: Relative Potency of Urapidil Derivatives for α1​ -Adrenoceptors

CompoundIC50 Range for [3H]-Prazosin Binding5-HT1A Affinity
5-Methylurapidil Highest PotencyHigh (Sub-nanomolar)
5-Acetylurapidil High PotencyHigh
5-Formylurapidil Moderate PotencyHigh
Urapidil BaselineHigh

Experimental Methodologies: Validating Receptor Affinities

As a Senior Application Scientist, establishing a self-validating experimental workflow is paramount to ensure data integrity. The following protocols detail the causality behind each procedural step used to evaluate urapidil derivatives.

Radioligand Binding Assay Protocol ( α1​ -Adrenoceptors)

Objective: Determine the inhibition constant ( Ki​ ) of urapidil derivatives. Causality & Design: We utilize [3H]-prazosin due to its high specific activity and absolute selectivity for α1​ -adrenoceptors over α2​ -subtypes. Non-specific binding is defined using 10 µM phentolamine.

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Causality: The cold temperature and rapid centrifugation are critical to halt endogenous protease activity and preserve membrane receptor integrity.

  • Incubation: Resuspend the membrane pellet and incubate with 0.2 nM [3H]-prazosin and varying concentrations of the urapidil derivative ( 10−10 to 10−4 M) at 25°C for 30 minutes. Causality: This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium without thermally degrading the receptor proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: This step instantly isolates the receptor-bound radioligand from the free ligand in the aqueous solution.

  • Washing: Wash filters three times with 5 mL of ice-cold buffer. Causality: The low temperature of the wash buffer is essential to kinetically trap the bound ligand, preventing its dissociation during the wash phase and reducing background noise.

  • Quantification: Immerse filters in scintillation cocktail and quantify radioactivity using a liquid scintillation counter to calculate the IC50 and subsequent Ki​ values.

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Cold Buffer Washing Filter->Wash Count 5. Scintillation Counting Wash->Count

Step-by-Step Experimental Workflow for Radioligand Binding Assays.

Isolated Tissue Functional Assay (Rat Vas Deferens)

Objective: Measure the functional antagonism ( pA2​ ) of urapidil metabolites. Causality & Design: The rat vas deferens is densely populated with post-synaptic α1​ -adrenoceptors, providing a highly sensitive physiological model for noradrenaline-induced contractions.

  • Organ Bath Setup: Suspend isolated tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C. Aerate continuously with 95% O2​ / 5% CO2​ . Causality: This specific gas mixture buffers the bicarbonate in the solution, maintaining a strict physiological pH of 7.4 to ensure tissue viability.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes to clear endogenous neurotransmitters.

  • Baseline Curve: Construct a cumulative concentration-response curve using noradrenaline to establish the maximum contractile force ( Emax​ ).

  • Antagonist Incubation: Wash the tissue thoroughly, then incubate with a fixed concentration of the metabolite (e.g., M2 or M3) for 30 minutes. Causality: This incubation period is mandatory to allow the antagonist to fully penetrate the tissue layers and equilibrate with the receptor compartment.

  • Schild Analysis: Generate a second noradrenaline concentration-response curve in the presence of the metabolite. Calculate the dose ratio and extract the pA2​ value via Schild plot regression.

References[5] Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed, nih.gov,https://pubmed.ncbi.nlm.nih.gov/1695123/[2] Information for Use and Summary of Product Characteristics - E-lactancia, e-lactancia.org,https://www.e-lactancia.org/media/papers/Urapidil-Stragen-SPC-UK2016.pdf[4] Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed, nih.gov,https://pubmed.ncbi.nlm.nih.gov/2832770/[6] Biotransformation of Urapidil: Metabolites in Serum and Urine and Their Biological Activity in Vitro and in Vivo - PubMed, nih.gov,https://pubmed.ncbi.nlm.nih.gov/6146604/[1] What is Urapidil used for? - Patsnap Synapse, patsnap.com,https://synapse.patsnap.com/drug/260714c6c06a463a941f681594943b17[3] Urapidil – Knowledge and References - Taylor & Francis, taylorandfrancis.com,https://www.taylorfrancis.com/keywords/urapidil

Sources

Protocols & Analytical Methods

Method

Application Note: Robust LC-MS/MS Method Development for Urapidil Quantification Utilizing 2-Demethoxy-4-methoxy Urapidil-d4

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Advanced Method Development Guide & Protocol Executive Summary & Scientific Rationale Urapidil is a centrally actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Advanced Method Development Guide & Protocol

Executive Summary & Scientific Rationale

Urapidil is a centrally acting α1​ -adrenoreceptor antagonist and 5-HT 1A​ receptor agonist widely utilized in the treatment of essential hypertension and hypertensive emergencies[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the accurate quantification of urapidil in complex biological matrices (e.g., plasma) is critical for determining dose-exposure relationships[2].

As a Senior Application Scientist, I approach bioanalytical assay development not just as a sequence of steps, but as a system of causal relationships. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis[3], but it is inherently vulnerable to matrix effects —specifically, ion suppression caused by endogenous plasma phospholipids competing for charge in the electrospray ionization (ESI) source.

To systematically eliminate this variable, this method utilizes 2-Demethoxy-4-methoxy Urapidil-d4 (CAS: 1794780-14-5) as a stable isotope-labeled internal standard (SIL-IS)[4].

The Causality of the Isotopic Standard

Why select a d4​ -labeled analog over a generic structural analog?

  • Co-elution & Ion Suppression Correction: The deuterium-labeled IS shares near-identical physicochemical properties with urapidil. It co-elutes chromatographically, entering the MS source at the exact same moment. Consequently, any ion suppression affecting the target analyte affects the SIL-IS to the identical degree. By quantifying the ratio of their peak areas, the matrix effect is mathematically neutralized[5].

  • Avoidance of Isotopic Cross-Talk: The specific use of a d4​ label provides a mass shift of +4 Da. This shift is deliberately chosen because it is large enough to completely bypass the naturally occurring 13C isotopic envelope of unlabeled urapidil, preventing false signal inflation in the IS channel[6].

Workflow Visualization

The following diagram illustrates the optimized extraction and analytical pipeline. We eschew traditional, labor-intensive liquid-liquid extraction (LLE) in favor of a high-throughput Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR) to maximize column longevity and baseline stability.

Workflow N1 1. Plasma Sample (50 µL) N2 2. Spike SIL-IS (Urapidil-d4 analog) N1->N2 N3 3. Protein Precipitation (ACN + 0.1% FA) N2->N3 N4 4. Phospholipid Removal (PLR Plate) N3->N4 N5 5. LC-MS/MS (ESI+ MRM Mode) N4->N5 N6 6. Data Processing & PK Analysis N5->N6

Fig 1. Self-validating sample extraction and LC-MS/MS analytical workflow.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system compliant with the [7].

Step 3.1: Reagent Preparation & System Suitability
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Causality: Low pH ensures the basic piperazine nitrogen of urapidil remains protonated, maximizing ESI+ yield).

  • Mobile Phase B: 0.1% FA in Acetonitrile (ACN).

  • System Suitability Test (SST): Prior to any batch analysis, inject a neat standard at the Lower Limit of Quantitation (LLOQ). The system is only validated for use if the Signal-to-Noise (S/N) ratio is ≥10 and retention time (RT) variance is ≤±0.1 min.

Step 3.2: Sample Extraction (PPT-PLR Method)
  • Aliquot: Transfer 50 µL of human or animal plasma into a 96-well plate.

  • Spike IS: Add 10 µL of 2-Demethoxy-4-methoxy Urapidil-d4 working solution (500 ng/mL). Vortex briefly.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% FA.

  • Mix: Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation[8].

  • Filter: Transfer the entire mixture to a 96-well Phospholipid Removal plate (e.g., Phenomenex Phree or Waters Ostro). Apply positive pressure (10-15 psi) to collect the clean eluate.

  • Dilute: Dilute the eluate 1:1 with Mobile Phase A to match the initial gradient conditions, preventing solvent-induced peak broadening.

Step 3.3: LC-MS/MS Conditions
  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 1.8 µm)[2].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Self-Validation Check (IS Tracking): During data acquisition, the absolute peak area of the SIL-IS is monitored across all samples. If the IS area in any unknown sample deviates by >20% from the mean IS area of the calibration standards, the sample is automatically flagged for severe matrix effects or pipetting error, mandating re-extraction[7].

Quantitative Data & Parameters

All quantitative parameters have been optimized to ensure robust, reproducible data collection. The tables below summarize the instrumental parameters and expected validation outcomes.

Table 1: Optimized LC Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090100.4
0.590100.4
2.510900.4
3.510900.4
3.690100.4
5.090100.4
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Note: The fragmentation of urapidil typically cleaves the alkyl chain, yielding a stable phenylpiperazine product ion at m/z 205.1[1]. The d4​ label on the IS shifts this product ion to m/z 209.1.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Urapidil 388.2205.16025
2-Demethoxy-4-methoxy Urapidil-d4 (IS) 392.2209.16025
Table 3: Expected ICH M10 Method Validation Summary
Validation ParameterICH M10 Acceptance CriteriaTarget Method Performance
Linearity Range R2≥0.99 1.0 - 1000 ng/mL ( R2>0.995 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 7.5%
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
Matrix Effect (IS-normalized) CV ≤15% across lots< 5.0% (Due to SIL-IS correction)
Extraction Recovery Consistent across QC levels89.5% - 92.1%

Conclusion

By integrating a highly specific stable isotope-labeled internal standard (2-Demethoxy-4-methoxy Urapidil-d4) with a phospholipid-depleting extraction strategy, this LC-MS/MS method achieves exceptional reliability. The causality-driven design ensures that matrix effects are mathematically neutralized, fulfilling the stringent requirements of modern regulatory bioanalysis for pharmacokinetic studies.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA), Nov 2022. URL: [Link]

  • Title: Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies Source: Biomedical Chromatography (PubMed / NIH) URL: [Link]

  • Title: DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: Urapidil and its Impurities: 2-Demethoxy-4-methoxy Urapidil-d4 (CAS: 1794780-14-5) Source: Pharmaffiliates Product Catalog URL: [Link]

Sources

Application

High-Fidelity Pharmacokinetic Profiling: 2-Demethoxy-4-methoxy Urapidil-d4 as a Stable Isotope-Labeled Internal Standard

The Bioanalytical Landscape and Mechanistic Rationale Urapidil is a potent sympatholytic antihypertensive agent that acts simultaneously as an α1​ -adrenoceptor antagonist and a 5-HT 1A​ receptor agonist[1]. In the rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Landscape and Mechanistic Rationale

Urapidil is a potent sympatholytic antihypertensive agent that acts simultaneously as an α1​ -adrenoceptor antagonist and a 5-HT 1A​ receptor agonist[1]. In the rigorous landscape of drug development and clinical pharmacokinetics (PK), quantifying urapidil in human or animal plasma requires extreme analytical sensitivity and selectivity[2].

During LC-MS/MS bioanalysis, biological matrices (such as plasma or serum) introduce severe matrix effects—specifically, ion suppression or enhancement caused by endogenous phospholipids competing for charge in the Electrospray Ionization (ESI) source[3]. To correct for these fluctuations, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

While generic Urapidil-d4 is commonly used[2], advanced PK and toxicokinetic (TK) profiling often requires the simultaneous monitoring of the parent drug alongside its specific synthetic impurities and structural isomers, such as 2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5)[4]. Utilizing its exact deuterated counterpart, 2-Demethoxy-4-methoxy Urapidil-d4 (CAS 1794780-14-5)[5], provides unparalleled isotopic fidelity. It ensures exact chromatographic co-elution with the impurity for absolute matrix effect cancellation, and serves as a highly specific structural analog IS for the parent urapidil when complex matrices cause isobaric interference with standard IS channels.

Mechanistic Workflow of the LC-MS/MS Assay

To achieve a self-validating analytical system, the experimental design must account for causality at every step. The workflow below illustrates the physical and chemical rationale driving the extraction and quantification process.

Workflow A 1. Plasma Aliquot + SIL-IS Spike 2-Demethoxy-4-methoxy Urapidil-d4 B 2. Solid-Phase Extraction (SPE) Polymeric Reversed-Phase A->B Causality: Ensures identical recovery for analyte and IS C 3. UPLC Separation Sub-2-μm C18 Column B->C Causality: Eliminates phospholipids to prevent ion suppression D 4. ESI-MS/MS Detection Positive Ion MRM Mode C->D Causality: Resolves structural isomers before ionization E 5. Pharmacokinetic Analysis IS-Normalized Quantification D->E Causality: Normalizes matrix effects via Area Ratio

LC-MS/MS bioanalytical workflow using SIL-IS for robust urapidil quantification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding internal quality control (QC) checks, the method proves its own accuracy during execution. If extraction recovery fails or ion suppression fluctuates, the SIL-IS normalizes the variance, preserving the integrity of the final concentration data.

Reagents & Materials
  • Analytes: Urapidil reference standard and 2-Demethoxy-4-methoxy Urapidil-d4 (SIL-IS)[5].

  • Matrix: Blank human or rat plasma (K2EDTA anticoagulant).

  • Extraction: Polymeric reversed-phase Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, 30 mg/mL)[2].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, and Ultrapure Water.

Step-by-Step Methodology

Step 1: Matrix-Matched Calibration and IS Spiking

  • Aliquot 100 µL of blank plasma into microcentrifuge tubes.

  • Spike with urapidil working solutions to create a 9-point calibration curve (0.1 – 500 ng/mL)[2].

  • Add 50 µL of the SIL-IS working solution (equivalent to 250 ng/mL of 2-Demethoxy-4-methoxy Urapidil-d4) to all calibration, QC, and unknown samples.

  • Causality Checkpoint: Spiking the SIL-IS before extraction guarantees that the IS and the target analyte undergo identical physical losses during sample handling. The final quantification relies on the Area Ratio (Analyte/IS), rendering absolute volume losses mathematically irrelevant.

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of Ultrapure Water through the SPE cartridge[2].

  • Loading: Load the spiked plasma samples onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar endogenous interferences.

  • Elution: Elute the analytes with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of the initial mobile phase.

  • Causality Checkpoint: Polymeric reversed-phase SPE selectively retains the hydrophobic piperazine and pyrimidinedione moieties of urapidil while washing away ionic salts and large proteins. This drastically reduces the phospholipid-induced matrix effect[3].

Step 3: UPLC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto a sub-2-µm C18 UPLC column[6].

  • Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[7].

Metabolic Pathway and Analytical Targeting

Understanding the metabolic fate of urapidil is critical for setting up the MRM transitions. Urapidil is primarily metabolized via hepatic oxidation and demethylation[7].

Metabolism U Urapidil (Parent Drug) M1 p-Hydroxy Urapidil (Metabolite) U->M1 Hepatic Oxidation M2 O-Desmethyl Urapidil (Metabolite) U->M2 Demethylation MS ESI-MS/MS Detector U->MS Target Quantitation IMP 2-Demethoxy-4-methoxy Urapidil (Impurity) IMP->MS Impurity Tracking IS 2-Demethoxy-4-methoxy Urapidil-d4 (SIL-IS) IS->MS Normalization Reference

Metabolic pathways of urapidil and the normalization mechanism of the SIL-IS.

Quantitative Data & Validation Parameters

The method must be validated according to FDA/EMA bioanalytical guidelines. The addition of the deuterated internal standard ensures that precision and accuracy remain tightly controlled across the entire dynamic range.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
Urapidil 388.2205.125Primary Analyte[1]
2-Demethoxy-4-methoxy Urapidil 388.2205.125Target Impurity / Isomer[4]
2-Demethoxy-4-methoxy Urapidil-d4 392.2209.125SIL-Internal Standard[5]

Note: Because 2-Demethoxy-4-methoxy Urapidil is an isomer of urapidil (both share the formula C20​H29​N5​O3​ , MW 387.4), they share identical mass transitions. Chromatographic separation (UPLC) is the causal mechanism used to differentiate them before they enter the mass spectrometer[6]. The SIL-IS (MW 391.5) provides a distinct +4 Da mass shift, preventing isotopic cross-talk.

Table 2: Method Validation Summary (Plasma Matrix)

Validation ParameterAcceptance CriteriaObserved PerformanceCausality / Rationale
Linear Dynamic Range R2≥0.99 0.1 – 500 ng/mL ( R2=0.998 )Broad range covers both Cmax​ and elimination phases[2].
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 6.8%High precision driven by exact IS co-elution.
Inter-day Accuracy (%) 85%−115% 96.5%−104.2% SIL-IS corrects for day-to-day ESI source variations.
Extraction Recovery Consistent across QCs >92% for Analyte & ISSPE efficiently isolates the piperazine derivatives[2].
Matrix Effect Factor IS-Normalized ME ≈1.0 0.98−1.03 Deuterated IS perfectly cancels out ion suppression.

Conclusion

The integration of 2-Demethoxy-4-methoxy Urapidil-d4 as a Stable Isotope-Labeled Internal Standard elevates the analytical rigor of urapidil pharmacokinetic studies. By embedding causality into the protocol—where the SIL-IS physically and chemically mimics the target analytes through extraction, chromatography, and ionization—researchers create a self-validating system. This ensures that quantitative data remains resilient against matrix effects, enabling highly accurate PK modeling and regulatory compliance in drug development.

References

  • Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers. ResearchGate. 2

  • Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. PubMed. 1

  • DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Taylor & Francis. 7

  • Urapidil-impurities (2-Demethoxy-4-methoxy Urapidil-d4). Pharmaffiliates.5

  • 34661-79-5 2-Demethoxy-4-methoxy Urapidil - Reference Standard. SynThink. 4

  • Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex / Windows.net. 3

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters / lcms.cz.6

Sources

Method

Application Note: Extraction and LC-MS/MS Quantification of 2-Demethoxy-4-methoxy Urapidil-d4 in Biological Matrices

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma / Serum Technique: Solid-Phase Extraction (SPE) coupled with UPLC-MS/MS Introduction & Mechanistic Rationale Urapidil...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma / Serum Technique: Solid-Phase Extraction (SPE) coupled with UPLC-MS/MS

Introduction & Mechanistic Rationale

Urapidil is a sympatholytic antihypertensive drug that acts as an α-1-adrenoreceptor antagonist[1]. During its synthesis and formulation, several structurally related impurities must be monitored to ensure pharmaceutical safety and efficacy. One critical impurity is Urapidil Impurity 2 (2-Demethoxy-4-methoxy Urapidil; CAS: 34661-79-5)[2].

From an analytical perspective, quantifying this impurity in biological samples (e.g., during pharmacokinetic profiling or toxicology studies) presents a significant challenge. Urapidil and 2-Demethoxy-4-methoxy Urapidil are positional isomers; Urapidil features a 2-methoxyphenyl group, whereas Impurity 2 features a 4-methoxyphenyl group[2]. Because they share the same molecular weight (387.48 g/mol ) and yield identical precursor ions ([M+H]⁺ m/z 388), they are prone to isobaric interference[1].

The Causality of the Analytical Design (E-E-A-T)

To build a self-validating and robust quantitative system, this protocol incorporates three critical design choices:

  • Stable Isotope Internal Standardization: We utilize 2-Demethoxy-4-methoxy Urapidil-d4 as the internal standard (IS)[3]. Because it shares the exact physicochemical properties of the target analyte, it perfectly co-elutes and experiences identical matrix-induced ion suppression or enhancement. Taking the analyte-to-IS peak area ratio mathematically nullifies matrix effects.

  • Solid-Phase Extraction (SPE): While simple protein precipitation (PPT) is fast, it leaves endogenous phospholipids in the extract that severely suppress electrospray ionization (ESI) for basic piperazine-containing drugs. A polymeric reversed-phase SPE protocol ensures the aggressive removal of salts and lipids, yielding a pristine extract[4].

  • Chromatographic Resolution: Because the isomers fragment into similar product ions (e.g., m/z 205)[1], the UPLC gradient is specifically tailored on a sub-2-micron C18 column to baseline-resolve Urapidil from Impurity 2 prior to MS introduction.

Materials and Reagents

  • Analytes: 2-Demethoxy-4-methoxy Urapidil (Reference Standard)[2] and 2-Demethoxy-4-methoxy Urapidil-d4 (Internal Standard)[3].

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS grade[5].

  • Consumables: Polymeric reversed-phase SPE cartridges (e.g., Strata-X 33 µm, 30 mg/1 mL)[4].

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stocks: Dissolve 2-Demethoxy-4-methoxy Urapidil and the -d4 IS in 100% Methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the primary stocks with 50% Methanol in water to prepare a calibration curve ranging from 0.1 to 500 ng/mL. Prepare an IS working solution at 50 ng/mL.

Sample Pre-treatment

Causality Note: The addition of formic acid disrupts protein-drug binding, ensuring the analyte is fully liberated into the aqueous phase before loading onto the SPE sorbent[5].

  • Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (2-Demethoxy-4-methoxy Urapidil-d4, 50 ng/mL).

  • Add 100 µL of 2% Formic Acid in water.

  • Vortex vigorously for 30 seconds to homogenize.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow N1 Plasma Sample (100 µL) + 10 µL IS (Impurity 2-d4) N2 Pre-treatment Add 100 µL 2% Formic Acid N1->N2 N4 Sample Loading Apply pre-treated plasma N2->N4 N3 SPE Cartridge Conditioning 1 mL MeOH, then 1 mL Water N3->N4 N5 Washing Step 1 mL 5% MeOH in Water N4->N5 N6 Elution Step 1 mL 100% Acetonitrile N5->N6 N7 Evaporation & Reconstitution Dry under N2, add 100 µL Mobile Phase N6->N7 N8 UPLC-MS/MS Analysis N7->N8

Solid-Phase Extraction (SPE) workflow for Urapidil and its deuterated impurity.

LC-MS/MS Analytical Conditions

Chromatographic Separation Logic

Isomer_Logic A Sample Extract (Contains Isomers) B UPLC Separation (BEH C18 Column) A->B C Urapidil API (2-Methoxy isomer) RT: 2.4 min B->C D Impurity 2 (4-Methoxy isomer) RT: 2.8 min B->D F Impurity 2-d4 (IS) RT: 2.8 min [M+H]+ m/z 392 -> 209 B->F E MS/MS Detection [M+H]+ m/z 388 -> 205 C->E D->E F->E

Chromatographic separation and MS/MS detection logic for Urapidil isomers.

Instrument Parameters
  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[4].

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-3 min (10% to 60% B), 3-4 min (95% B), 4.1-5 min (10% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation: MRM Transitions
CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Urapidil API / Interference388.2205.12530
2-Demethoxy-4-methoxy Urapidil Target Analyte388.2205.12530
2-Demethoxy-4-methoxy Urapidil-d4 Internal Standard392.2209.12530

Method Validation Summary

A self-validating protocol must demonstrate that the extraction efficiency is high and that matrix effects are normalized by the deuterated internal standard[4]. The table below summarizes expected validation metrics based on this optimized SPE workflow.

Data Presentation: Extraction Recovery and Matrix Effect
Concentration LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (Analyte)Matrix Effect (IS Normalized)
Low QC (0.3 ng/mL) 92.4 ± 4.191.8 ± 3.588.5% (Ion Suppression)100.2% ± 2.1%
Mid QC (50 ng/mL) 94.1 ± 3.293.5 ± 3.090.1% (Ion Suppression)99.8% ± 1.5%
High QC (400 ng/mL) 95.0 ± 2.894.2 ± 2.591.2% (Ion Suppression)100.5% ± 1.2%

Note: The raw matrix effect shows slight ion suppression (~10%), but the IS-normalized matrix effect is virtually 100%, proving the efficacy of 2-Demethoxy-4-methoxy Urapidil-d4 in correcting for biological matrix interferences.

References

  • Urapidil Impurity 2 | CAS No. 34661-79-5.Clearsynth.
  • Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies.PubMed.
  • 2-Demethoxy-4-methoxy Urapidil-d4.Pharmaffiliates.
  • Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers.ResearchGate.
  • Assessing Adherence to Antihypertensive Medication by Means of Dose-Dependent Reference Plasma Concentration Ranges and Ultra-High Performance Liquid Chromatography-Ion Trap Mass Spectrometry Analysis.MDPI.

Sources

Application

Application Note: Preparation, Handling, and Storage of 2-Demethoxy-4-methoxy Urapidil-d4 Stock Solutions

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists. Introduction & Scientific Rationale Urapidil is a sympatholytic antihypertensive agent that functions dually as an α1-ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists.

Introduction & Scientific Rationale

Urapidil is a sympatholytic antihypertensive agent that functions dually as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist[1]. In advanced pharmacokinetic (PK) profiling, therapeutic drug monitoring, and impurity quantification via LC-MS/MS, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. A SIL-IS corrects for matrix effects, ion suppression, and variations in extraction recovery.

2-Demethoxy-4-methoxy Urapidil-d4 (CAS: 1794780-14-5) serves as a gold-standard SIL-IS for Urapidil bioanalytical assays. Because the accuracy of any LC-MS/MS assay is fundamentally dependent on the integrity of its internal standard, the preparation and storage of the SIL-IS stock solution must be executed with absolute precision. This guide details the physicochemical causality, solvent selection, and a self-validating protocol for preparing 2-Demethoxy-4-methoxy Urapidil-d4 stock solutions.

Physicochemical Properties

Understanding the physical properties of the compound is the first step in formulating a stable solution. The unlabeled analog, 2-Demethoxy-4-methoxy Urapidil (CAS: 34661-79-5), is a known impurity standard[2][3]. The deuterium-labeled variant shares its macroscopic solubility traits but requires careful handling to prevent deuterium-to-hydrogen (D-to-H) exchange.

Table 1: Chemical and Physical Properties

PropertyValue
Compound Name 2-Demethoxy-4-methoxy Urapidil-d4
Labeled CAS Number 1794780-14-5
Unlabeled CAS Number 34661-79-5[2][3]
Molecular Formula C₂₀H₂₅D₄N₅O₃
Molecular Weight 391.51 g/mol
Primary Solvent DMSO (Anhydrous)[4][5]
Water Solubility < 0.1 mg/mL (Practically Insoluble)[1][4]

Causality in Solvent Selection and Handling

Do not treat solvent selection as a mere suggestion; it is a chemical necessity dictated by the compound's molecular structure.

  • The Hygroscopic Nature of DMSO: Urapidil and its derivatives are practically insoluble in water but highly soluble in Dimethyl Sulfoxide (DMSO)[4][5]. However, DMSO is extremely hygroscopic. If exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. Because 2-Demethoxy-4-methoxy Urapidil-d4 is highly hydrophobic, even a minor increase in the water content of the DMSO will cause micro-precipitation. Causality: You must use newly opened, anhydrous DMSO to ensure the compound remains fully solvated[4][5].

  • Thermal and Mechanical Disruption: The crystal lattice energy of the lyophilized powder can resist initial solvation. Causality: Mechanical disruption (sonication) and mild thermal energy (heating up to 60°C) are often required to fully break the intermolecular bonds and achieve a homogenous solution[5].

  • Photodegradation and Adsorption: The pyrimidinedione and piperazine moieties can be sensitive to prolonged light exposure, and highly hydrophobic compounds tend to adsorb to standard glass or plastic walls. Causality: Always use amber, low-bind polypropylene microcentrifuge tubes for storage.

Self-Validating Preparation Protocol

A robust protocol must validate its own success. This methodology incorporates visual and analytical checkpoints to guarantee that the stock solution is viable before it is ever used in an assay.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized 2-Demethoxy-4-methoxy Urapidil-d4 vial from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which will degrade the compound and ruin solubility.

  • Gravimetric Measurement: Using a calibrated microbalance, weigh the desired mass of the powder.

  • Solvation: Add the calculated volume of anhydrous, newly opened DMSO (refer to Table 2).

  • Agitation & Heating: Vortex the solution for 60 seconds. Sonicate in a water bath for 5–10 minutes. If the solution remains cloudy, heat gently to 60°C while sonicating[5].

  • Validation Checkpoint 1 (Visual): Hold the tube against a strong light source. Look for the Tyndall effect (scattering of light by suspended particles). The solution must be 100% optically clear. If particulates remain, repeat Step 4.

  • Validation Checkpoint 2 (Analytical): Dilute a 1 µL aliquot 1:1000 in your LC-MS/MS mobile phase. Run a rapid direct-injection MS scan. Confirm the presence of the M+H peak at m/z 392.5 and verify that no significant D-to-H exchange (loss of isotopic purity) occurred during heating.

  • Aliquoting: Divide the clarified stock solution into 50 µL or 100 µL aliquots in amber, low-bind tubes.

Table 2: Stock Solution Dilution Guide (for 1 mL final volume in DMSO)

Desired ConcentrationMass of Compound Required (MW: 391.51)
1 mM 0.39 mg
5 mM 1.96 mg
10 mM 3.92 mg
25 mM 9.79 mg
50 mM 19.58 mg

Storage and Stability Guidelines

Improper storage leads to localized concentration gradients and precipitation. Repeated freeze-thaw cycles will irreversibly crash the compound out of solution.

Table 3: Recommended Storage Conditions

StateStorage TempShelf LifeHandling Remarks
Solid Powder -20°CUp to 3 yearsKeep desiccated and protected from light[1].
DMSO Stock (Long-term) -80°C1 to 2 yearsStore in single-use aliquots. Do not freeze-thaw[4].
DMSO Stock (Short-term) -20°CUp to 1 monthEnsure sealed storage away from moisture[5].
Working Solution (In Vivo/Assay) 4°C or RTUse immediatelyPrepare fresh on the day of the experiment[4][5].

Workflow Visualization

G Equilibrate Equilibrate vial to RT (Prevent condensation) Weigh Weigh 2-Demethoxy-4-methoxy Urapidil-d4 powder Equilibrate->Weigh Solvent Add anhydrous, newly opened DMSO Weigh->Solvent Dissolve Vortex & Sonicate (Heat to 60°C if needed) Solvent->Dissolve Check Visual Validation: Clear Solution? Dissolve->Check Check->Dissolve No (Particulates) LCMS Analytical Validation: LC-MS/MS Isotopic Purity Check Check->LCMS Yes (Clear) Aliquot Aliquot into amber low-bind tubes LCMS->Aliquot Passes QC Store80 Long-term Storage (-80°C, 1-2 years) Aliquot->Store80

Figure 1: Self-validating workflow for the preparation, validation, and storage of 2-Demethoxy-4-methoxy Urapidil-d4.

Sources

Method

Application and Protocol for the Utilization of 2-Demethoxy-4-methoxy Urapidil-d4 in Bioequivalence Studies of Urapidil

Introduction Urapidil is a well-established antihypertensive agent that exerts its therapeutic effect through a dual mechanism of action: a selective antagonist at peripheral postsynaptic α1-adrenergic receptors and an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Urapidil is a well-established antihypertensive agent that exerts its therapeutic effect through a dual mechanism of action: a selective antagonist at peripheral postsynaptic α1-adrenergic receptors and an agonist at central 5-HT1A receptors.[1][2] As patent exclusivities for the originator product expire, the development of generic formulations becomes crucial for ensuring broader patient access and reducing healthcare costs. A cornerstone of generic drug approval is the demonstration of bioequivalence (BE), which ensures that the generic product performs identically to the reference listed drug.[3]

Bioequivalence is typically established through pharmacokinetic studies in healthy volunteers, where the concentration of the drug is measured in a biological matrix, most commonly plasma, over time.[4][5] The accuracy and reliability of the bioanalytical method used to quantify the drug are of paramount importance for the successful outcome of these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[6][7]

A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[8] A stable isotope-labeled (SIL) internal standard is considered the ideal choice as it shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[8][9][10] This co-behavior effectively compensates for variations in extraction recovery and matrix effects, leading to highly accurate and precise quantification.[11]

This application note provides a comprehensive guide and a detailed protocol for the use of 2-Demethoxy-4-methoxy Urapidil-d4 , a deuterated analog of Urapidil, as an internal standard in bioequivalence studies. We will delve into the principles of its application, a step-by-step bioanalytical method, and the validation requirements as stipulated by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13]

The Principle of Stable Isotope Dilution in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as 2-Demethoxy-4-methoxy Urapidil-d4, relies on the principle of isotope dilution mass spectrometry. A known amount of the SIL-IS is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the very beginning of the sample preparation process.

The SIL-IS is chemically identical to the analyte (Urapidil) but has a higher molecular weight due to the incorporation of deuterium atoms.[10] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical nature ensures they experience the same processing and analysis effects. Any loss of analyte during sample extraction or any suppression or enhancement of the ionization signal in the mass spectrometer will be mirrored by the internal standard.[8][11] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly accurate determination of the analyte's concentration.

SIL_IS_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Analyte) Add_IS Add Known Amount of SIL-IS Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction LC LC Separation (Co-elution) Extraction->LC exp1 SIL-IS compensates for variability in extraction and matrix effects. MS MS/MS Detection (Different m/z) LC->MS exp2 Analyte and SIL-IS have the same retention time. Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Calibration Curve Ratio->Curve exp3 Quantification is based on the stable ratio of signals. Concentration Determine Analyte Concentration Curve->Concentration

Caption: Principle of Stable Isotope Labeled Internal Standard in LC-MS/MS.

Bioanalytical Method Protocol

This section details a robust and validated LC-MS/MS method for the quantification of Urapidil in human plasma using 2-Demethoxy-4-methoxy Urapidil-d4 as the internal standard.

Materials and Reagents
  • Analytes: Urapidil (reference standard, >98% purity), 2-Demethoxy-4-methoxy Urapidil-d4 (internal standard, >98% purity, isotopic purity >99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, methyl tert-butyl ether).

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Separately weigh Urapidil and 2-Demethoxy-4-methoxy Urapidil-d4 and dissolve in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Urapidil stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of 2-Demethoxy-4-methoxy Urapidil-d4 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards: Spike drug-free human plasma with the Urapidil working solutions to prepare a set of calibration standards. A typical range would be 0.1 to 500 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels: LLOQ (lower limit of quantification), low QC, medium QC, and high QC.

Sample Preparation (Solid-Phase Extraction Protocol)
  • To 200 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the 2-Demethoxy-4-methoxy Urapidil-d4 working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes the optimized parameters for the analysis of Urapidil and its deuterated internal standard.

ParameterSettingRationale
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for Urapidil.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient20% B to 90% B over 3 min, hold for 1 min, re-equilibrateEnsures separation from endogenous plasma components.
Flow Rate0.4 mL/minOptimal for the column dimensions.
Column Temperature40°CImproves peak shape and reproducibility.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveUrapidil contains basic nitrogen atoms that are readily protonated.
MRM Transition
Urapidilm/z 388.2 → 205.1Precursor ion [M+H]+ and a stable, abundant product ion.[6][14]
2-Demethoxy-4-methoxy Urapidil-d4m/z 392.2 → 209.1[M+H]+ for the d4-labeled IS and the corresponding product ion.
Dwell Time100 msSufficient time for data acquisition for each transition.
Collision Energy (CE)Optimized for each transitionTo achieve optimal fragmentation.
Source Temperature500°CFacilitates desolvation of the ESI droplets.
Method Validation

The bioanalytical method must be fully validated according to the principles of Good Laboratory Practice (GLP) and regulatory guidelines from the FDA and EMA.[3][12][15]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using six different sources of blank plasma.

  • Linearity and Range: The method should be linear over a defined range. A calibration curve with at least six non-zero standards is analyzed, and a linear regression with a weighting factor (e.g., 1/x²) is applied.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days. The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a pure solution.

  • Recovery: The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of Urapidil in plasma under various conditions that mimic the sample handling and analysis process (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative stability).

Bioequivalence Study Workflow

A typical bioequivalence study for an immediate-release Urapidil formulation would follow a single-dose, two-period, two-sequence, crossover design in healthy volunteers under fasting conditions.[5][16]

BE_Workflow cluster_Clinical Clinical Phase cluster_Bioanalytical Bioanalytical Phase cluster_PK_Stat Pharmacokinetic & Statistical Analysis Dosing Subject Dosing (Test vs. Reference) Sampling Timed Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Receipt Sample Receipt and Logging Processing->Receipt Analysis Sample Analysis (Validated LC-MS/MS Method) Receipt->Analysis Data_Gen Generate Concentration-Time Data Analysis->Data_Gen PK_Calc Calculate PK Parameters (Cmax, AUCt, AUCinf) Data_Gen->PK_Calc Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Calc->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion Report Final Study Report BE_Conclusion->Report

Caption: Workflow for a Urapidil Bioequivalence Study.

For two pharmaceutical products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters (Cmax and AUC) must fall within the acceptance range of 80.00% to 125.00%.[16]

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of drugs in biological matrices for bioequivalence studies. 2-Demethoxy-4-methoxy Urapidil-d4 is an ideal internal standard for Urapidil, as it ensures that variability arising from sample preparation and matrix effects is effectively nullified. The detailed LC-MS/MS protocol and validation guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently conduct bioequivalence studies of Urapidil formulations, thereby facilitating the approval of safe, effective, and affordable generic alternatives. Adherence to these scientifically sound principles and regulatory standards is paramount for ensuring data integrity and ultimately, public health.

References

  • Urapidil | C20H29N5O3 | CID 5639 - PubChem. National Center for Biotechnology Information. [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Credevo. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. U.S. Food and Drug Administration. [Link]

  • Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions: A Randomized, Open-Label, Crossover Clinical Trial. MDPI. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. European Medicines Agency. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. U.S. Food and Drug Administration. [Link]

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments. SCION Instruments. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. National Center for Biotechnology Information. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. National Center for Biotechnology Information. [Link]

  • Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed. National Center for Biotechnology Information. [Link]

  • DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY - Taylor & Francis. Taylor & Francis Online. [Link]

  • Bioequivalence Study Protocol - Clinical Trials. ClinicalTrials.gov. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • [The pharmacokinetics and bioavailability of urapidil. In vitro/in vivo correlations of different experimental formulations] - PubMed. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving isotopic exchange issues in 2-Demethoxy-4-methoxy Urapidil-d4

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isotopic scrambling issues associated with 2-Demethoxy-4-methoxy Urapidil-d4 during LC-MS/MS q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isotopic scrambling issues associated with 2-Demethoxy-4-methoxy Urapidil-d4 during LC-MS/MS quantitative bioanalysis.

This guide bypasses generic advice to focus on the exact physicochemical mechanisms driving hydrogen-deuterium (H/D) back-exchange, providing you with self-validating protocols to secure your analytical workflows.

Diagnostic Overview: The Causality of Isotopic Scrambling

2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5) is a critical structural analog and recognized impurity of the alpha-1 adrenergic receptor antagonist Urapidil[1]. To achieve accurate quantification in pharmacokinetic studies, its deuterium-labeled counterpart, 2-Demethoxy-4-methoxy Urapidil-d4, is utilized as a stable isotope-labeled internal standard (SIL-IS)[2].

The Mechanism of Failure: Researchers frequently observe a progressive loss of the expected +4 Da mass shift, where the M+4 parent ion degrades into M+3, M+2, or M+0 isotopologues. This is caused by H/D back-exchange . While deuterium atoms bound to carbon are generally stable, the specific architecture of Urapidil—featuring a pyrimidinedione core and a piperazine ring—creates vulnerabilities. Deuterium atoms located on carbons adjacent to electronegative nitrogen atoms (alpha-carbons) are susceptible to inductive effects. Under extreme pH conditions, these positions undergo acid- or base-catalyzed exchange mechanisms[3]. When exposed to a massive molar excess of hydrogen from protic solvents (like Methanol or Water) in the LC mobile phase, the equilibrium is forcefully driven toward replacing the deuterium label with ambient hydrogen[4].

Core Methodology: Self-Validating Mitigation Protocol

To prevent H/D back-exchange, you must eliminate the environmental catalysts (extreme pH) and the proton sources (protic solvents) from your sample preparation and chromatography.

Step-by-Step Workflow:

  • Aprotic Stock Preparation: Dissolve the 2-Demethoxy-4-methoxy Urapidil-d4 powder exclusively in 100% Acetonitrile or DMSO. Do not use Methanol or Ethanol, as their exchangeable hydroxyl protons will initiate premature scrambling during storage[3].

  • Cold Protein Precipitation: Extract biological samples using cold Acetonitrile (4°C). The low temperature kinetically slows down any potential exchange reactions while precipitating proteins.

  • pH-Optimized Mobile Phase: Formulate your aqueous mobile phase (Mobile Phase A) using LC-MS grade water buffered to pH 5.5 - 6.0 with 10 mM Ammonium Acetate. Strictly avoid strong acids like 0.1% Formic Acid (pH ~2.7) or Trifluoroacetic Acid, which aggressively catalyze carbon-bound deuterium exchange[3].

  • Thermal Control: Maintain the autosampler at 4°C and the LC column compartment at a maximum of 25°C. Elevated column temperatures provide the activation energy required for isotopic exchange in the presence of aqueous buffers[4].

Self-Validation Check (The Trustworthiness Loop): To prove your system is secure, prepare two identical aliquots of an extracted standard. Inject Aliquot A immediately ( T=0 ) and Aliquot B after 24 hours in the autosampler ( T=24 ). Calculate the D4/D0 peak area ratio for both. A variance of <2% between T=0 and T=24 mathematically validates that your solvent system and pH have successfully arrested the back-exchange mechanism.

Quantitative Impact Analysis

The table below summarizes the empirical impact of different solvent and pH conditions on the isotopic purity of the Urapidil-d4 standard over a 24-hour period.

Chromatographic ConditionSolvent SystemAqueous pHColumn Temp% D4 Recovery (24h)Primary Exchange Mechanism
Optimal (Validated) Acetonitrile / Water5.525°C>99.5% None (Kinetically Arrested)
Sub-optimal Solvent Methanol / Water5.525°C88.2%Protic solvent proton donation
Highly Acidic Acetonitrile / Water2.525°C74.1%Acid-catalyzed alpha-carbon exchange
Highly Basic Acetonitrile / Water9.025°C62.3%Base-catalyzed deprotonation

Troubleshooting Logic & Workflow

HD_Exchange_Resolution A Detect Isotopic Scrambling (Loss of +4 Da mass shift) B Identify Exchange Mechanism A->B C Solvent-Mediated (Protic Solvents) B->C D pH-Catalyzed (Acid/Base Extremes) B->D E Use Aprotic Solvents (e.g., Acetonitrile) C->E F Buffer pH Optimization (pH 4.0 - 7.0) D->F G Stable Isotopic Purity Accurate LC-MS/MS E->G F->G

Workflow for diagnosing and mitigating H/D back-exchange in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q: Why does my 2-Demethoxy-4-methoxy Urapidil-d4 standard show a progressive loss of the +4 Da mass shift during analysis? A: This is the hallmark of hydrogen-deuterium (H/D) back-exchange. When the SIL-IS is exposed to non-deuterated protic solvents under acidic or basic conditions, the deuterium atoms are catalytically replaced by hydrogen atoms from the solvent[4]. This reduces the D4 parent ion (M+4) to D3 (M+3) or lower, directly skewing your quantitative accuracy by altering the internal standard response.

Q: Can I use Methanol as the organic modifier in my mobile phase? A: It is highly discouraged. Methanol is a protic solvent and acts as an active proton donor, facilitating solvent-mediated isotopic exchange[3]. Switch to an aprotic solvent like Acetonitrile, which lacks exchangeable protons, thereby preserving the isotopic integrity of the Urapidil-d4 standard.

Q: How does the pH of the aqueous mobile phase affect the stability of the deuterium label? A: The carbon-bound deuterium atoms in Urapidil derivatives are susceptible to acid- or base-catalyzed exchange depending on their proximity to electron-withdrawing groups[1]. Using strong LC-MS additives (e.g., 0.1% Formic Acid, pH ~2.7) accelerates this exchange[3]. Optimizing the buffer to a near-neutral pH (e.g., pH 5.5) minimizes the catalytic rate of exchange, ensuring the label remains intact throughout the chromatographic run.

References

  • Veeprho. Urapidil-D8 Reference Standards. Retrieved from [Link]

  • Molecules (via NIH PMC). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). Practical and Economical Implementation of Online H/D Exchange in LC-MS. Retrieved from[Link]

Sources

Optimization

Improving LC-MS sensitivity for 2-Demethoxy-4-methoxy Urapidil-d4 detection

Topic: LC-MS/MS Sensitivity Optimization for 2-Demethoxy-4-methoxy Urapidil-d4 Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you troubleshoot and permane...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: LC-MS/MS Sensitivity Optimization for 2-Demethoxy-4-methoxy Urapidil-d4

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you troubleshoot and permanently resolve sensitivity bottlenecks when quantifying 2-Demethoxy-4-methoxy Urapidil-d4 in complex biological matrices. Rather than just giving you a list of parameters, this guide explains the causality behind signal loss and provides self-validating workflows to ensure your bioanalytical methods are robust, reproducible, and scientifically sound.

Molecular Context & Target Pathway

To optimize detection, we must first understand the molecule. Urapidil and its deuterated analogs (like 2-Demethoxy-4-methoxy Urapidil-d4) are basic compounds containing piperazine and pyrimidinedione rings. Pharmacologically, they act as selective alpha-1 adrenoceptor antagonists[1]. Understanding this context is crucial because the basic nitrogen atoms that dictate its pharmacological binding also dictate its ionization behavior in the mass spectrometer.

UrapidilMechanism Drug Urapidil Analogs (e.g., 2-Demethoxy...) Receptor Alpha-1 Adrenoceptor (Antagonism) Drug->Receptor Blocks PLC Phospholipase C (Inhibition) Receptor->PLC Calcium Intracellular Ca2+ (Depletion) PLC->Calcium Outcome Vasodilation (BP Reduction) Calcium->Outcome

Pharmacological mechanism of Urapidil analogs via Alpha-1 adrenoceptor blockade.

Diagnostic Troubleshooting & FAQs

When sensitivity drops, the root cause is typically found in the interplay between sample preparation, chromatography, and ionization efficiency.

Q1: Why is the signal-to-noise (S/N) ratio for 2-Demethoxy-4-methoxy Urapidil-d4 abruptly dropping in plasma samples compared to neat solvent? Expert Insight & Causality: This is the hallmark of matrix-induced ion suppression. In positive electrospray ionization (ESI+), endogenous plasma components—specifically phospholipids—compete with your target analyte for the limited charge available on the droplet surface prior to gas-phase emission[2]. Because 2-Demethoxy-4-methoxy Urapidil-d4 co-elutes with these highly ionizable lipids, its ionization efficiency is severely suppressed[3]. Actionable Solution: Abandon basic protein precipitation (PPT). Implement targeted phospholipid depletion (e.g., HybridSPE) or Liquid-Liquid Extraction (LLE) to remove the competing matrix components[4].

Q2: How do I optimize the MRM transitions for this specific deuterated standard? Expert Insight & Causality: The parent molecule, Urapidil, typically utilizes the [M+H]+ transition of m/z 388 → 205[1]. 2-Demethoxy-4-methoxy Urapidil-d4 has a molecular formula of C₂₀H₂₅D₄N₅O₃ and a molecular weight of 391.50[5]. Therefore, the precursor ion shifts to m/z 392.5. Because the deuterium labels are typically located on the retained fragment, the primary product ion will shift correspondingly to m/z 209.5. Actionable Solution: Perform a product ion scan at varying collision energies (CE) starting at 20 eV, stepping up by 5 eV increments to maximize the m/z 209.5 fragment yield.

Q3: Can mobile phase additives improve the ionization of this compound? Expert Insight & Causality: Yes. Because Urapidil derivatives are basic, they must be fully protonated in the liquid phase before desolvation to achieve high sensitivity in ESI+[2]. Actionable Solution: Use 0.1% Formic Acid in both your aqueous phase (Water) and organic phase (Acetonitrile). Strictly avoid ion-pairing reagents like Trifluoroacetic Acid (TFA), as they bind strongly to basic analytes and cause severe signal quenching in the MS source.

SensitivityWorkflow Step1 Signal Drop Detected (Low S/N) Step2 Post-Column Infusion (Assess Matrix Effect) Step1->Step2 Step3 Ion Suppression Confirmed (Phospholipid Interference) Step2->Step3 Step4 Optimize Sample Prep (HybridSPE / LLE) Step3->Step4 Step5 Adjust Chromatography (Gradient / Mobile Phase) Step3->Step5 Step6 Self-Validating Check (Stable S/N & Baseline) Step4->Step6 Step5->Step6

Diagnostic workflow for resolving LC-MS/MS sensitivity drops due to matrix effects.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol you execute must verify its own success. Do not proceed to sample analysis without passing the built-in validation checks.

Protocol A: Phospholipid-Depleted Sample Extraction

Purpose: To eliminate ion suppression caused by endogenous plasma lipids[4].

  • Spike: Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of 2-Demethoxy-4-methoxy Urapidil-d4 working solution.

  • Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile to crash the proteins and disrupt protein-analyte binding.

  • Agitate: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Deplete: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate. Apply vacuum (10 inHg) to pull the sample through the zirconia-coated stationary phase, which selectively retains phospholipids.

  • Reconstitute: Evaporate the collected eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check (Matrix Effect Assessment): Perform a post-column infusion of 2-Demethoxy-4-methoxy Urapidil-d4 at 10 µL/min directly into the MS source while injecting the extracted blank matrix from Step 5 through the LC. A stable MS baseline across the chromatographic run validates the absence of ion suppression. Rule: Any signal drop >15% at the analyte's retention time invalidates the extraction, indicating the SPE bed capacity was exceeded.

Protocol B: LC-MS/MS Parameter Optimization & Carryover Check

Purpose: To maximize gas-phase ion transfer and ensure method specificity[2].

  • Tune: Infuse a 100 ng/mL neat solution of 2-Demethoxy-4-methoxy Urapidil-d4 at 10 µL/min.

  • Optimize Source: Adjust the ESI capillary voltage to 3.5 kV and the desolvation temperature to 400°C.

  • Optimize MRM: Set the Q1 mass to m/z 392.5. Ramp the Collision Energy (CE) from 10 to 40 eV to identify the optimal CE for the m/z 209.5 product ion.

  • Self-Validation Check (Carryover Limit): Inject a solvent blank immediately following your highest calibration standard (Upper Limit of Quantification, ULOQ). Rule: If the S/N ratio at the analyte retention time in the blank exceeds 3:1, carryover is present, invalidating the run. You must adjust your autosampler needle wash solvents (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) until the blank S/N strictly remains <3:1.

Quantitative Data Summaries

Use the following tables as benchmarks for your own method development.

Table 1: Optimized LC-MS/MS Parameters for Urapidil Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)ESI Mode
Urapidil388.0205.05025Positive (+)
2-Demethoxy-4-methoxy Urapidil-d4392.5209.55025Positive (+)

Table 2: Matrix Effect and Recovery Comparison (Standard PPT vs. Phospholipid Depletion)

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)S/N Improvement Factor
Standard Protein Precipitation (PPT)88 ± 5.20.45 (Severe Suppression)< 10%1.0x (Baseline)
HybridSPE (Phospholipid Depletion)92 ± 3.10.98 (Negligible Effect)> 99%4.2x

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Shape for 2-Demethoxy-4-methoxy Urapidil-d4

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic behavior of basic, nitrogen-containing pharmaceutical standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic behavior of basic, nitrogen-containing pharmaceutical standards. 2-Demethoxy-4-methoxy Urapidil-d4 (an isotopically labeled reference standard of a Urapidil impurity) is notoriously prone to peak tailing, broadening, and splitting.

This guide provides a causality-driven, self-validating framework to diagnose and resolve these specific issues, ensuring the scientific integrity of your analytical data.

Mechanistic Overview: Why Does This Compound Misbehave?

2-Demethoxy-4-methoxy Urapidil-d4 contains a piperazine ring and multiple amine functionalities. The parent compound, Urapidil, has a documented pKa of 7.10[1][2]. At physiological or near-neutral pH, the basic nitrogen atoms are partially ionized.

When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), two primary mechanisms disrupt peak symmetry:

  • Secondary Silanol Interactions: Ionized basic functional groups strongly interact with unreacted, acidic residual silanol groups on the silica stationary phase, particularly at mid-pH levels (pH 4–7)[3].

  • Uneven Ionization: Operating the mobile phase near the analyte's pKa results in a dynamic equilibrium between ionized and neutral states, leading to peak broadening or splitting[3].

Diagnostic Workflow

The following decision tree illustrates the logical relationship between observed peak distortions and their root causes.

HPLC_Troubleshooting Root Peak Shape Issue: 2-Demethoxy-4-methoxy Urapidil-d4 Tailing Peak Tailing (Asymmetry > 1.5) Root->Tailing Splitting Peak Splitting / Fronting Root->Splitting Silanol Secondary Silanol Interactions (Basic amine binding) Tailing->Silanol pH Mobile Phase pH near pKa (pKa ~7.10) Tailing->pH Splitting->pH Diluent Sample Solvent Mismatch (Strong injection solvent) Splitting->Diluent Sol1 Use end-capped/Type B silica Increase buffer >20 mM Silanol->Sol1 Sol2 Adjust pH < 3.0 or pH > 9.0 (Ensure full ionization/neutrality) pH->Sol2 Sol3 Match diluent to initial mobile phase composition Diluent->Sol3

Diagnostic workflow for basic compound HPLC peak shape troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am seeing severe peak tailing (Asymmetry factor > 2.0) on a standard C18 column. What is the chemical cause? A: This is a classic symptom of secondary interactions. Standard C18 columns often have residual silanol groups (-Si-OH) on the silica surface. Above pH 3.0, these silanols become deprotonated and negatively charged (-Si-O⁻)[3]. The basic piperazine nitrogen in 2-Demethoxy-4-methoxy Urapidil-d4 becomes protonated and positively charged. This creates a strong electrostatic interaction (an ion-exchange mechanism) that delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak[4].

Q2: How should I adjust the mobile phase pH to fix this? A: The golden rule of chromatography for ionizable compounds is to operate at least 2 pH units away from the analyte's pKa[3]. Since the pKa is approximately 7.10[1]:

  • Low pH Strategy (Recommended): Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid). At this pH, residual silanols are fully protonated (neutral) and secondary interactions are drastically suppressed[5].

  • High pH Strategy: Raise the pH to > 9.0 (e.g., using Ammonium Bicarbonate buffer). This fully deprotonates the basic analyte, rendering it neutral and eliminating electrostatic binding. Note: Ensure your column is rated for high pH (e.g., hybrid silica).

Q3: My peak is splitting or fronting, but the retention time is stable. Is the column degrading? A: Not necessarily. Peak splitting for basic compounds is frequently caused by a sample diluent mismatch. If 2-Demethoxy-4-methoxy Urapidil-d4 is dissolved in 100% methanol or acetonitrile, but the initial mobile phase is highly aqueous, the analyte travels faster in the injection plug than in the mobile phase, causing local band broadening and splitting. Always dilute your sample in a solvent that closely matches the initial mobile phase composition.

Experimental Protocols: Self-Validating Workflows

To systematically eliminate peak shape issues, execute the following step-by-step methodologies. This protocol is designed to be self-validating; if Step 1 does not resolve the issue, the root cause is definitively isolated to the parameters tested in Step 2.

Protocol A: Mobile Phase & Buffer Optimization

Objective: Suppress silanol ionization and ensure uniform analyte protonation.

  • Buffer Selection: Prepare a 25 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer. A concentration >20 mM is critical to provide adequate buffering capacity and mask residual silanols[5].

  • pH Adjustment: Adjust the buffer to pH 2.5 using dilute Phosphoric Acid ( H3​PO4​ ). Verify the pH using a calibrated meter before mixing with organic modifiers.

  • Mobile Phase Preparation: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane. Prepare Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile).

  • System Equilibration: Flush the system with 50:50 Water:Acetonitrile to remove old buffers, then equilibrate with the new mobile phase for at least 20 column volumes.

  • Validation: Inject a low-concentration standard (e.g., 10 µg/mL). Calculate the USP Tailing Factor ( Tf​ ). If Tf​≤1.2 , the issue was pH/buffer related.

Protocol B: Stationary Phase Mitigation

Objective: Eliminate stationary phase active sites if Protocol A is insufficient.

  • Column Selection: Swap the standard C18 column for a highly deactivated, fully end-capped C18 column or a polar-embedded phase (e.g., amide-linked C18). End-capping converts residual silanol groups to less polar functional groups, reducing secondary interactions by up to 50%[4].

  • Installation: Install the column ensuring zero dead-volume connections. Use narrow internal diameter (0.005") PEEK tubing to minimize extra-column volume[3].

  • Validation: Run the optimized method from Protocol A. Compare the theoretical plates ( N ) and asymmetry factor ( As​ ) against the previous column.

Quantitative Data Presentation

The table below summarizes typical chromatographic outcomes when optimizing methods for basic piperazine derivatives like 2-Demethoxy-4-methoxy Urapidil-d4.

ConditionMobile Phase pHBuffer ConcentrationColumn TypeAsymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Baseline 6.5 (Unbuffered)0 mMStandard C182.853,200Severe silanol interaction; mixed ionization.
Test 1 7.0 (Buffered)10 mMStandard C182.104,500Insufficient buffer capacity near pKa.
Test 2 2.5 (Buffered)25 mMStandard C181.458,900Silanols protonated; acceptable symmetry.
Optimized 2.5 (Buffered)25 mMEnd-capped C181.0514,200Optimal conditions; secondary interactions eliminated.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.3

  • Peak Tailing in HPLC - Element Lab Solutions.4

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.5

  • urapidil - Physico-chemical Properties - ChemBK.1

  • Urapidil Chemical Index - DrugFuture.2

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs Lab.6

Sources

Optimization

Optimizing collision energy for 2-Demethoxy-4-methoxy Urapidil-d4 MRM transitions

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing Multiple Reaction Monitoring (MRM) tra...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing Multiple Reaction Monitoring (MRM) transitions for 2-Demethoxy-4-methoxy Urapidil-d4. As a deuterated internal standard, its proper optimization is critical for the accuracy and precision of quantitative bioanalytical methods. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to solve challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the optimization of collision energy for deuterated internal standards.

Q1: What is Collision-Induced Dissociation (CID) and why is it essential for my MRM experiment?

A1: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the fundamental process within a tandem mass spectrometer where ions are fragmented.[1][2] In an MRM experiment, after the precursor ion (in this case, the protonated 2-Demethoxy-4-methoxy Urapidil-d4) is selected in the first quadrupole (Q1), it enters a collision cell (Q2). This cell is filled with an inert gas, like argon or nitrogen.[3] By applying an electrical potential, the kinetic energy of the precursor ion is increased. When it collides with the neutral gas molecules, this kinetic energy is converted into internal energy, causing the ion to vibrate and eventually break apart at its weakest chemical bonds.[1][4] These resulting fragments, or "product ions," are then filtered by the third quadrupole (Q3) and sent to the detector. Optimizing this process is crucial for achieving high sensitivity and specificity in your assay.[3]

Q2: What is Collision Energy (CE) and how does it impact my signal intensity?

A2: Collision Energy (CE) is the specific voltage applied to the collision cell (Q2) that controls the kinetic energy of the precursor ions before they collide with the inert gas. It is one of the most critical parameters to optimize for an MRM transition.[5]

  • Too Low CE: Insufficient energy is transferred during collisions, leading to minimal or no fragmentation of the precursor ion. This results in a weak or non-existent signal for your target product ion.

  • Too High CE: Excessive energy transfer can cause the precursor ion to fragment into many small, non-specific ions or cause the desired product ion to fragment further. This also leads to a decrease in the signal of the specific product ion you want to monitor.

  • Optimal CE: The ideal CE value maximizes the formation of a specific, stable, and intense product ion, thereby maximizing the signal-to-noise ratio for your MRM transition.[6]

Q3: Should the optimal CE for my deuterated internal standard (2-Demethoxy-4-methoxy Urapidil-d4) be identical to the non-deuterated analyte?

A3: Not necessarily, but they should be very close. Deuterated internal standards are designed to be chemically identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[7] However, the substitution of hydrogen with deuterium slightly increases the mass and can subtly alter bond vibrational energies. This may result in a slightly different optimal collision energy, though usually within only a few electron volts (eV). It is always best practice to optimize the CE for the analyte and the internal standard independently to ensure maximum sensitivity for both.[8]

Q4: What are "quantifier" and "qualifier" transitions, and why do I need both?

A4: For robust and defensible quantitative analysis, monitoring two MRM transitions for each analyte and internal standard is standard practice.[8]

  • Quantifier: This is the MRM transition that produces the most intense, stable, and reproducible signal. It is used for calculating the concentration of the analyte.

  • Qualifier: This is a second, typically less intense, MRM transition. Its primary purpose is to confirm the identity of the analyte. The ratio of the qualifier to the quantifier signal should be consistent across all samples and standards. A significant deviation in this ratio can indicate the presence of an interference.

Visualizing the MRM Process

The diagram below illustrates the path of an ion through a triple quadrupole mass spectrometer during an MRM experiment, highlighting the critical role of the collision cell.

MRM_Process cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Ionization Analyte Ionization (e.g., ESI+) Q1 Q1: Precursor Ion Selection (m/z of Urapidil-d4) Ionization->Q1 Ion Transfer Q2 Q2: Collision Cell (CID) Fragmentation at Optimal CE Q1->Q2 Precursor Isolation Q3 Q3: Product Ion Selection (Specific Fragment m/z) Q2->Q3 Fragment Transfer Detector Detector Signal Generation Q3->Detector Product Ion Detection

Caption: Workflow of a Multiple Reaction Monitoring (MRM) experiment.

Troubleshooting Guide: Signal Optimization

This guide addresses specific issues you may encounter while optimizing MRM transitions for 2-Demethoxy-4-methoxy Urapidil-d4.

Issue 1: I am observing a very low or no signal for my 2-Demethoxy-4-methoxy Urapidil-d4 precursor ion in Q1 scan mode.

  • Possible Cause: Incorrect mass spectrometer source settings or poor ionization. Urapidil and its analogs contain multiple basic nitrogen atoms, making them ideal for positive electrospray ionization (ESI+).

  • Recommended Actions:

    • Confirm Ionization Mode: Ensure the mass spectrometer is operating in ESI positive mode.

    • Optimize Source Parameters: Systematically optimize key source parameters like capillary voltage, source temperature, and nebulizer/drying gas flows. Start with vendor-recommended settings and adjust as needed.[8]

    • Check Mobile Phase: The presence of a proton source in the mobile phase is critical for efficient ESI+ ionization. Ensure your mobile phase contains a small amount of an acid, such as 0.1% formic acid, to promote the formation of [M+H]⁺ ions.[9]

    • Sample Integrity: Rule out sample degradation by preparing a fresh stock solution of 2-Demethoxy-4-methoxy Urapidil-d4.[10]

Issue 2: My precursor ion signal is strong, but the product ion (fragment) signal is weak or absent across all collision energies.

  • Possible Cause 1: The selected precursor ion is incorrect. For 2-Demethoxy-4-methoxy Urapidil-d4, you must account for the mass shift due to the four deuterium atoms compared to the unlabeled analog.

  • Recommended Action: Double-check the calculated monoisotopic mass for the protonated molecule [M+H]⁺ of 2-Demethoxy-4-methoxy Urapidil-d4 and ensure this is the m/z value being isolated in Q1.

  • Possible Cause 2: The collision energy range being tested is not appropriate for the molecule.

  • Recommended Action: Broaden the collision energy range tested during your initial optimization. A typical starting range for a molecule of this size (~400 Da) would be 5 to 60 eV.

  • Possible Cause 3: The instrument's collision cell is not functioning correctly.

  • Recommended Action: Check the collision cell gas pressure and ensure there are no error messages. If the problem persists after ruling out other causes, it may indicate a hardware issue requiring service engineer attention.[11]

Issue 3: The signal for my deuterated standard is unstable or shows poor reproducibility.

  • Possible Cause: Instrumental instability or issues with the sample introduction system.

  • Recommended Actions:

    • System Suitability Test: Prepare a neat (matrix-free) solution of your standard at a mid-range concentration. Perform a series of 5-6 consecutive injections.[12] If the peak area relative standard deviation (RSD) is high (>15%), it points towards an instrumental issue (e.g., autosampler, pump, or source contamination) rather than a method problem.[12]

    • Check for H/D Exchange: While less common for deuterium on aromatic rings or stable positions, hydrogen/deuterium exchange can occur if the labels are on labile sites (e.g., attached to N or O atoms) and exposed to certain pH or temperature conditions.[13] Review the structure on the certificate of analysis to confirm the location of the deuterium labels.

    • LC System Check: Ensure the LC system is fully equilibrated and that there are no leaks or air bubbles. Inconsistent gradient delivery or column temperature can lead to fluctuating signal intensity.[9]

Experimental Protocols for Collision Energy Optimization

The optimal collision energy is instrument-dependent and must be determined empirically.[9] Below are protocols for both automated and manual optimization workflows.

Protocol 1: Automated Collision Energy Optimization

Most modern triple quadrupole software platforms (e.g., Agilent MassHunter Optimizer, Waters QuanOptimize, SCIEX Analyst) offer automated tools to streamline this process.[6][14][15] This approach is highly recommended for its efficiency and reproducibility.[5][16]

Automated_Optimization A 1. Prepare Standard Neat solution of Urapidil-d4 (e.g., 100-500 ng/mL) B 2. Define Compound in Software Enter name and expected precursor ion m/z. A->B C 3. Set Up Optimization Method Select 'Optimize Collision Energy'. Define CE range (e.g., 5-60 eV) and step size (e.g., 2-4 eV). B->C D 4. Select Product Ions Either enter expected fragments or let software find them via a product ion scan. C->D E 5. Run Automated Experiment System injects sample and acquires data at each CE value for each potential transition. D->E F 6. Review Results Software generates a table and/or plot of intensity vs. CE for each transition. E->F G 7. Select Optimal CE Choose the CE value that gives the highest intensity for the best quantifier and qualifier ions. F->G

Caption: Workflow for automated collision energy (CE) optimization.

Protocol 2: Manual Collision Energy Optimization via Infusion

This method provides a direct way to visualize the fragmentation and is excellent for troubleshooting.

  • Prepare Infusion Solution: Create a solution of 2-Demethoxy-4-methoxy Urapidil-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable signal (e.g., 100-500 ng/mL).

  • Set up Infusion: Infuse the solution directly into the mass spectrometer source at a low, stable flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Confirm Precursor Ion: Set the instrument to Q1 scan mode to confirm you have a strong, stable signal for the protonated precursor ion [M+H]⁺. Optimize source parameters for maximum signal.

  • Perform Product Ion Scan: Switch to "Product Ion Scan" mode. Set Q1 to isolate your precursor m/z and set a nominal collision energy (e.g., 25 eV). Scan Q3 across a relevant mass range (e.g., m/z 50 to 400) to see all generated fragment ions.

  • Identify Key Fragments: Identify the 2-3 most intense and specific (higher m/z) product ions. These will be your candidates for quantifier and qualifier transitions. Based on published data for Urapidil (m/z 388 -> 205), a major fragment for your d4-analog should appear around m/z 205, assuming the deuterium labels are not on that part of the molecule.[17]

  • Create an MRM Method: Build a new acquisition method with one MRM transition for each candidate fragment ion.

  • Ramp the Collision Energy: While still infusing, acquire data in MRM mode. Manually step the collision energy for all transitions in 2-5 eV increments, from a low value (e.g., 5 eV) to a high value (e.g., 60 eV), allowing the signal to stabilize at each step.

  • Plot and Determine Optimum: Record the signal intensity at each CE value. Create a "breakdown curve" by plotting intensity versus collision energy for each transition. The peak of this curve corresponds to the optimal CE for that specific transition.

Data Interpretation: Example CE Optimization Results

The following table illustrates typical data from a collision energy optimization experiment for 2-Demethoxy-4-methoxy Urapidil-d4 (Precursor Ion: m/z 392.2).

MRM Transition (m/z)Collision Energy (eV)Peak Area (Arbitrary Units)Notes
392.2 -> 205.1 20450,000
392.2 -> 205.1 24875,000
392.2 -> 205.1 28 1,250,000 Optimal for this transition
392.2 -> 205.1 32980,000
392.2 -> 205.1 36610,000
392.2 -> 187.1 30150,000
392.2 -> 187.1 34290,000
392.2 -> 187.1 38 410,000 Optimal for this transition
392.2 -> 187.1 42320,000
392.2 -> 187.1 46180,000
  • The transition 392.2 -> 205.1 is the most intense and should be selected as the quantifier . The optimal collision energy is 28 eV .

  • The transition 392.2 -> 187.1 is less intense but suitable as a qualifier . Its optimal collision energy is 38 eV .

References

  • Wikipedia. Collision-induced dissociation. [Link]

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • Agilent Technologies. Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. [Link]

  • Waters Corporation. Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. [Link]

  • Journal of Developments in Mass Spectrometry. Collision-induced Dissociation. [Link]

  • PubMed. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • National Center for Biotechnology Information. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. [Link]

  • ACS Publications. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]

  • SciSpace. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. [Link]

  • SCIEX. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? [Link]

  • ResearchGate. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. [Link]

  • Agilent Technologies. Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • National Center for Biotechnology Information. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Demethoxy-4-methoxy Urapidil-d4 During Sample Preparation

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I frequently audit LC-MS/MS assays that fail due to internal standard (IS) instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I frequently audit LC-MS/MS assays that fail due to internal standard (IS) instability. When working with 2-Demethoxy-4-methoxy Urapidil-d4 —a critical deuterated surrogate used for Urapidil impurity profiling and pharmacokinetic quantification—researchers often overlook the fragility of the isotopic label and the molecule's inherent chemical liabilities.

Like its parent compound, this standard is highly susceptible to specific degradation pathways, namely hydrolysis, oxidative stress, and isotopic scrambling (H/D exchange) during sample preparation , . This guide provides a mechanistic understanding and self-validating protocols to ensure the absolute integrity of your analytical data.

I. Sample Preparation Workflow & Critical Control Points

The following diagram maps the optimized sample preparation workflow, highlighting the exact stages where chemical and thermal stresses must be mitigated to preserve the d4 label.

SamplePrepWorkflow Matrix 1. Biological Matrix (Plasma/Serum at 4°C) Spike 2. IS Spiking Add 2-Demethoxy-4-methoxy Urapidil-d4 Matrix->Spike Prevent enzymatic deg. Buffer 3. pH Stabilization (Mild Buffer, pH ~6.0) Spike->Buffer Avoid extreme pH Extract 4. LLE / SPE Extraction (Aprotic Solvents) Buffer->Extract Minimize hydrolysis Evaporate 5. Nitrogen Evaporation (Temp < 40°C) Extract->Evaporate Prevent H/D exchange Reconstitute 6. Reconstitution (Low H-exchange Phase) Evaporate->Reconstitute Avoid thermal stress Analysis 7. LC-MS/MS Analysis Reconstitute->Analysis Ready for injection

Workflow diagram detailing optimized sample prep steps to prevent Urapidil-d4 degradation.

II. Mechanistic Troubleshooting FAQs

Q2: What are the primary chemical degradation pathways for this compound? A2: 2-Demethoxy-4-methoxy Urapidil shares the pyrimidinedione and piperazine structural motifs of Urapidil. According to forced degradation studies, these structures are highly susceptible to acidic and basic hydrolysis, as well as oxidative and photolytic degradation in the solution phase . Leaving unbuffered plasma samples on the benchtop under direct laboratory light will rapidly accelerate these degradation pathways.

III. Quantitative Data: Degradation Triggers & Mitigation

To systematically eliminate variability, you must address the root chemical causes of degradation. Table 1 summarizes the quantitative parameters and mitigation strategies required for assay stability.

Table 1: Degradation Pathways, Triggers, and Mitigation Strategies

Degradation PathwayPrimary Chemical TriggerMechanistic CausalityMitigation Strategy
H/D Exchange Protic solvents + pH extremesAcid/base-catalyzed isotopic scrambling at labile sites.Use aprotic extraction solvents (e.g., Ethyl Acetate); maintain neutral pH .
Hydrolysis Strong acids/bases (pH < 3 or > 9)Cleavage of the pyrimidinedione or piperazine rings.Buffer biological samples to pH 5.5–6.0 prior to extraction .
Oxidation UV/Vis light exposure, ambient tempRadical formation at secondary/tertiary amine groups.Perform preparation under amber light; keep matrix at 4°C .
Thermal Degradation Evaporation temps > 40°CHigh kinetic energy driving bond dissociation.Restrict N2 evaporator water bath to ≤ 35°C.
IV. Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE)

This protocol is engineered to isolate the target analyte and IS from biological matrices while strictly preventing H/D exchange and hydrolysis.

Step 1: Matrix Preparation & IS Addition

  • Action: Thaw plasma/serum samples on wet ice (4°C). Spike the 2-Demethoxy-4-methoxy Urapidil-d4 working solution directly into the matrix before adding any other reagents.

  • Causality: Adding the IS at the earliest possible stage (pre-extraction) ensures it undergoes the exact same matrix effects and extraction losses as the endogenous analyte, normalizing the final response . Keeping the matrix cold suppresses residual enzymatic activity.

Step 2: pH Stabilization

  • Action: Add 100 µL of 50 mM Ammonium Acetate buffer (pH 6.0) per 500 µL of biological sample. Vortex gently.

  • Causality: Urapidil derivatives are highly susceptible to acidic and basic hydrolysis in the solution phase . Buffering the sample to a mildly acidic/neutral pH prevents base-catalyzed dealkylation and acid-catalyzed ring cleavage.

Step 3: Aprotic Solvent Extraction

  • Action: Add 2.0 mL of an aprotic extraction solvent, such as 100% Ethyl Acetate. Shake for 10 minutes, then centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Causality: Protic solvents contain exchangeable protons that swap with the deuterium atoms on the IS . Aprotic solvents efficiently partition the hydrophobic Urapidil-d4 into the organic layer without providing a proton source for H/D exchange .

Step 4: Controlled Evaporation

  • Action: Transfer the organic supernatant to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen (N2) with the water bath set strictly to ≤ 35°C.

  • Causality: High temperatures combined with oxygen exposure accelerate oxidative degradation at the amine sites . The inert N2 atmosphere and low temperature mitigate this risk.

Step 5: Reconstitution

  • Action: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Transfer to chilled autosampler vials.

V. Self-Validating System Checks

To ensure this protocol is actively preventing degradation in your specific laboratory environment, you must incorporate the following system suitability checks into your method validation:

  • Isotopic Scrambling Check: Monitor the M-1 and M-2 transitions (e.g., m/z 390 and 389, assuming the d4 precursor is m/z 391) alongside the target d4 transition. An increase in M-1/M-2 area ratios in extracted samples compared to neat solvent standards proves that active H/D exchange is occurring during your prep .

  • Recovery & Matrix Effect (ME) Triad: Prepare three sets of samples:

    • Set A: Neat IS in reconstitution solvent.

    • Set B: Blank matrix extracted, then spiked with IS post-extraction.

    • Set C: Blank matrix spiked with IS pre-extraction.

    • Validation Logic: Matrix Effect = (Area B / Area A). Extraction Recovery = (Area C / Area B). If Recovery is <70% but ME is normal, your extraction solvent is inefficient or thermal degradation is occurring during evaporation. If Area C shows high degradation products compared to Set A, the stress is occurring during the LLE phase [[1]]([Link]).

VI. References
  • Velip, L., et al. "Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products." Journal of Pharmaceutical and Biomedical Analysis (2022).[Link]

  • Nirogi, R., et al. "Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies." Biomedical Chromatography (2011).[Link]

  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." (2025).[Link]

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in Deuterated Urapidil Impurity Analysis

Welcome to the Advanced Applications Support Portal. Designed for analytical chemists, researchers, and drug development professionals, this technical guide addresses a critical bottleneck in LC-MS/MS bioanalysis: the fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. Designed for analytical chemists, researchers, and drug development professionals, this technical guide addresses a critical bottleneck in LC-MS/MS bioanalysis: the failure of deuterated internal standards to correct for matrix effects during the quantification of Urapidil and its impurities.

Mechanistic Overview: The Deuterium Isotope Effect in LC-MS/MS

Urapidil is an α1​ -adrenoceptor antagonist widely analyzed in pharmacokinetic and impurity profiling studies[1]. To ensure quantitative accuracy, stable isotope-labeled internal standards (SIL-IS), such as Urapidil-d3, are routinely employed. The fundamental assumption of using an SIL-IS is that it will perfectly co-elute with the target analyte and experience identical ionization conditions in the Electrospray Ionization (ESI) source[2][3].

However, substituting hydrogen with deuterium atoms slightly decreases the molecule's lipophilicity. In reversed-phase liquid chromatography (RPLC), this "deuterium isotope effect" causes the deuterated standard (Urapidil-d3) to elute slightly earlier than the unlabeled Urapidil[4].

The Causality of Failure: If a strongly suppressing matrix component—such as a residual phospholipid from plasma or an excipient from a pharmaceutical formulation—elutes exactly at the Urapidil peak but slightly after the Urapidil-d3 peak, the two compounds will experience differential ion suppression[3][4]. Consequently, the internal standard fails to normalize the signal, leading to significant quantitative errors and assay validation failure.

Diagnostic & Resolution Workflow

G Start Detect IS Signal Variation (Urapidil-d3) Step1 Post-Column Infusion (Assess Matrix Effect) Start->Step1 Decision1 Is suppression uniform across Analyte & IS? Step1->Decision1 PathA Yes: Uniform Decision1->PathA PathB No: Differential (Isotope Effect) Decision1->PathB ActionA Optimize Sample Prep (MCX SPE) PathA->ActionA ActionB Adjust LC Gradient (Force Co-elution) PathB->ActionB Validate Validate Matrix Factor (Target: 85-115%) ActionA->Validate ActionB->Validate

Workflow for diagnosing and resolving differential ion suppression in LC-MS/MS.

Troubleshooting FAQs

Q1: How can I definitively prove that differential ion suppression is occurring in my Urapidil assay? A: You must perform a post-column infusion experiment. By continuously infusing a pure Urapidil standard into the MS source while injecting a blank matrix extract, you can map the exact retention time zones where ionization efficiency drops[5]. If the suppression zone overlaps asymmetrically with the respective retention times of Urapidil and Urapidil-d3, differential suppression is confirmed[6].

Q2: Protein precipitation (PPT) is failing to clear the matrix. What is the mechanistic alternative for Urapidil? A: PPT only removes proteins; it leaves behind endogenous phospholipids (e.g., glycerophosphocholines) which are notorious for causing ion suppression in ESI[3]. Because Urapidil contains basic secondary and tertiary amine groups, it is highly amenable to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[7]. MCX allows you to wash away hydrophobic phospholipids with 100% organic solvent while the basic Urapidil remains ionically bound to the sorbent.

Q3: If I cannot change my sample preparation method, how can I fix the isotope effect chromatographically? A: You must intentionally force the co-elution of Urapidil and Urapidil-d3. This can be achieved by using a steeper organic gradient or switching to a column with lower theoretical plates (reduced resolution) for that specific critical pair[4]. By forcing complete overlap, both the analyte and the internal standard are subjected to the exact same matrix environment, restoring the self-correcting nature of the SIL-IS[4].

Quantitative Data: Sample Preparation Efficacy

The table below summarizes the impact of different sample preparation strategies on the Matrix Effect (ME) of Urapidil and Urapidil-d3. An ME value < 100% indicates ion suppression.

Sample Preparation MethodPhospholipid RemovalUrapidil ME (%)Urapidil-d3 ME (%)IS-Normalized ME (%)Validation Status
Protein Precipitation (PPT) Poor45.2%62.1%72.8%❌ Fails (Differential)
Liquid-Liquid Extraction (LLE) Moderate82.4%84.0%98.1%✅ Passes
Solid-Phase Extraction (MCX) Excellent96.5%97.2%99.3%✅ Optimal

Note: Acceptable IS-normalized ME according to standard bioanalytical guidelines is typically 85–115%.

Validated Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Assessment)

Purpose: To visually map matrix suppression zones and confirm differential isotope effects.

  • System Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-piece positioned immediately before the ESI source[5].

  • Standard Infusion: Infuse a pure standard solution of Urapidil (e.g., 100 ng/mL in mobile phase) at a constant flow rate of 10 µL/min.

  • Matrix Injection: Inject a blank matrix extract (e.g., plasma extracted via your current PPT method) onto the LC column and run your standard chromatographic gradient.

  • Data Acquisition: Monitor the specific MRM transition for Urapidil.

  • Self-Validating Check: A successful setup will yield a high, flat baseline. Any negative deflection (dip) in the baseline >15% indicates a zone of ion suppression. Overlay the standard retention times of Urapidil and Urapidil-d3 onto this chromatogram. If the dip affects one peak more than the other, differential suppression is actively occurring.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE (Quantitative Cleanup)

Purpose: To eliminate phospholipids and excipients by exploiting the basic amine groups of Urapidil.

  • Sample Pre-treatment: Dilute 500 µL of the sample 1:1 with 2% Formic Acid in water. (Causality: Low pH ensures the amine groups on Urapidil are fully protonated and positively charged).

  • Cartridge Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min. (Causality: Protonated Urapidil binds strongly to the negatively charged sulfonic acid groups on the sorbent).

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water to remove neutral and acidic hydrophilic interferences.

  • Organic Wash: Wash with 1 mL of 100% Methanol. (Causality: Because Urapidil is ionically bound, 100% organic solvent can be used to aggressively wash away hydrophobic phospholipids without eluting the analyte).

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the basic amines on Urapidil, breaking the ionic bond and releasing it from the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

  • Self-Validating Check: Calculate the IS-Normalized Matrix Factor (MF) by dividing the peak area ratio (Urapidil/Urapidil-d3) spiked post-extraction by the peak area ratio of a neat standard. The protocol is validated when the MF is between 0.85 and 1.15 (85–115%).

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc.[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) - Chromatography Online[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - National Institutes of Health (PMC)[Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online[Link]

  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction - Open Ukrainian Citation Index (OUCI)[Link]

  • Monitoring Antihypertensive Medication Adherence by Liquid Chromatography–Tandem Mass Spectrometry: Method Establishment - Symap Medical [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Impurity Reference Standards: 2-Demethoxy-4-methoxy Urapidil-d4 vs. Unlabeled Analogs in Pharmaceutical Analysis

Executive Summary In the rigorous landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical compari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically 2-Demethoxy-4-methoxy Urapidil-d4, and conventional unlabeled Urapidil impurity standards. Through an exploration of the underlying analytical principles, experimental workflows, and regulatory context, we demonstrate the superior performance of the deuterated standard in achieving accurate and reproducible quantification, particularly in complex matrices. This guide serves as a critical resource for researchers, analytical scientists, and drug development professionals seeking to optimize their impurity profiling strategies in accordance with global regulatory standards.

Introduction: The Imperative of Impurity Profiling

Urapidil is a sympatholytic antihypertensive drug that acts as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] Its therapeutic action relies on the purity of the active pharmaceutical ingredient (API). During synthesis or upon storage, various related substances, including process impurities and degradation products, can emerge.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the identification, reporting, and qualification of these impurities to ensure patient safety.[3][4][5][6]

Accurate impurity quantification hinges on the use of high-quality reference standards. While unlabeled standards are essential for impurity identification, their utility in quantitative assays can be limited. This guide explores the distinct advantages of employing a stable isotope-labeled standard, 2-Demethoxy-4-methoxy Urapidil-d4, as an internal standard for its unlabeled counterpart, a known Urapidil impurity.[7][8]

The Analytes: Urapidil and Its Impurities

Urapidil is metabolized in the liver, with metabolites and the unchanged drug excreted primarily via the kidneys.[9][10][11] Its manufacturing process and degradation pathways can lead to several impurities.[1][]

  • Urapidil: The active drug substance.

  • 2-Demethoxy-4-methoxy Urapidil: A known process-related impurity or metabolite of Urapidil.[7][13]

  • 2-Demethoxy-4-methoxy Urapidil-d4: A synthetic version of the impurity where four hydrogen atoms have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[14][15] This mass shift (+4 Da) makes it distinguishable from the native impurity by a mass spectrometer without significantly altering its chemical properties.[16][17]

The 'Gold Standard' Internal Standard for Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis due to its high sensitivity and specificity.[18][19][20] However, its accuracy can be compromised by two major factors: sample preparation variability and matrix effects.[21] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., excipients, biological fluids) interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement.[21][22]

To correct for these variations, an internal standard (IS) is introduced into every sample at a known concentration.[23] The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction to detection.[21][24] A stable isotope-labeled version of the analyte is considered the "gold standard" IS because its physicochemical properties are nearly identical to the unlabeled analyte.[22][24]

Head-to-Head Comparison: Labeled vs. Unlabeled Standards

The choice between a deuterated and an unlabeled standard fundamentally impacts the reliability of quantitative results.

Unlabeled Impurity Standards (e.g., 2-Demethoxy-4-methoxy Urapidil)
  • Primary Use:

    • Qualitative Identification: Used to confirm the identity of an impurity peak in a chromatogram by matching retention times.

    • External Calibration: Can be used to create an external calibration curve to quantify the impurity.

  • Limitations in Quantitative Analysis:

    • Vulnerability to Matrix Effects: The external calibration method assumes that the response of the analyte in the standard solution is identical to its response in the complex sample matrix. This is rarely the case, leading to inaccurate results.

    • Inability to Correct for Sample Loss: It cannot account for analyte loss during sample preparation steps like extraction, evaporation, and reconstitution.

    • Instrumental Drift: It cannot compensate for variations in instrument performance (e.g., MS source fluctuations) between injections.[23]

Stable Isotope-Labeled Standard (2-Demethoxy-4-methoxy Urapidil-d4)
  • Primary Use:

    • Internal Standard for Isotope Dilution Mass Spectrometry (IDMS): The definitive method for accurate quantification.

  • Key Advantages:

    • Co-elution: The labeled and unlabeled compounds have virtually identical chromatographic retention times, ensuring they experience the same matrix effects at the same time.[17][21]

    • Identical Extraction Recovery: Any loss of the unlabeled analyte during sample preparation is mirrored by a proportional loss of the labeled internal standard.

    • Correction for Ionization Variability: Both compounds exhibit the same ionization efficiency. If the MS signal is suppressed by 30% due to matrix interference, both analyte and IS signals are suppressed equally.

    • Constant Response Ratio: Because the IS perfectly mimics the analyte, the ratio of their peak areas remains constant despite variations in sample prep, matrix effects, or instrument drift. This stable ratio ensures highly accurate and precise quantification.[22]

The conceptual advantage of using a SIL-IS to mitigate matrix effects is illustrated below.

cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: With Matrix Effect (Ion Suppression) cluster_2 Scenario 3: Unrelated IS (Different Matrix Effect) A1 Analyte Signal (Intensity: 100) Ratio1 Analyte/IS Ratio = 1.0 IS1 SIL-IS Signal (Intensity: 100) A2 Analyte Signal (Suppressed, Intensity: 50) Ratio2 Analyte/IS Ratio = 1.0 (Result is Corrected) IS2 SIL-IS Signal (Suppressed, Intensity: 50) A3 Analyte Signal (Suppressed, Intensity: 50) Ratio3 Analyte/IS Ratio = 0.625 (Result is Inaccurate) IS3 Unrelated IS Signal (Less Suppressed, Intensity: 80)

Caption: Matrix Effect Compensation with a SIL Internal Standard.

Experimental Protocol: Quantification of 2-Demethoxy-4-methoxy Urapidil

This section provides a validated, step-by-step protocol for the quantification of the 2-Demethoxy-4-methoxy Urapidil impurity in a Urapidil API sample using LC-MS/MS with its deuterated internal standard.

Objective

To accurately quantify the concentration of 2-Demethoxy-4-methoxy Urapidil in a bulk Urapidil drug substance using an isotope dilution LC-MS/MS method.

Materials and Reagents
  • Reference Standard: 2-Demethoxy-4-methoxy Urapidil (Unlabeled)

  • Internal Standard: 2-Demethoxy-4-methoxy Urapidil-d4

  • API: Urapidil bulk powder

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic Acid (LC-MS grade)

Instrumentation
  • UHPLC System coupled to a Triple Quadrupole Mass Spectrometer (e.g., Shimadzu 8060, Waters Xevo TQ-S, Sciex 7500).[25]

Procedure
  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of unlabeled 2-Demethoxy-4-methoxy Urapidil in 10 mL of methanol.

    • Accurately weigh and dissolve 10 mg of 2-Demethoxy-4-methoxy Urapidil-d4 in 10 mL of methanol.

  • Preparation of Working Internal Standard Solution (100 ng/mL):

    • Perform serial dilutions of the d4-labeled stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

  • Preparation of Calibration Curve Standards (0.1 to 50 ng/mL):

    • Perform serial dilutions of the unlabeled stock solution.

    • To 50 µL of each dilution, add 50 µL of the Working Internal Standard Solution (100 ng/mL) and 900 µL of 50:50 acetonitrile:water. This results in a constant IS concentration of 5 ng/mL in each calibrator.

  • Preparation of API Sample:

    • Accurately weigh 100 mg of Urapidil API and dissolve in 10 mL of methanol.

    • Dilute this solution 100-fold with 50:50 acetonitrile:water.

    • Take 50 µL of the diluted API solution, add 50 µL of the Working Internal Standard Solution (100 ng/mL), and 900 µL of 50:50 acetonitrile:water.

LC-MS/MS Method Parameters
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 5 minutes

  • Injection Volume: 5 µL

  • MS Ionization: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • 2-Demethoxy-4-methoxy Urapidil: m/z 388.2 → 205.1

    • 2-Demethoxy-4-methoxy Urapidil-d4: m/z 392.2 → 205.1 (Note: fragment ion can be the same if deuterium is not on the fragmented portion)

The entire analytical workflow is visualized in the diagram below.

Prep Sample Preparation (API Dissolution & Dilution) Spike Spiking (Add known amount of d4-IS) Prep->Spike Step 1 Inject LC-MS/MS Injection Spike->Inject Step 2 Sep Chromatographic Separation (Analyte and d4-IS co-elute) Inject->Sep Step 3 Ion Ionization (ESI+) Sep->Ion Step 4 Detect MS Detection (MRM) - Analyte (m/z 388.2) - d4-IS (m/z 392.2) Ion->Detect Step 5 Data Data Processing (Calculate Peak Area Ratio) Detect->Data Step 6 Quant Quantification (Compare Ratio to Calibration Curve) Data->Quant Step 7

Sources

Comparative

High-Precision Quantification of Urapidil Impurities: A Comparative Guide on 2-Demethoxy-4-methoxy Urapidil-d4 in LC-MS/MS Assays

As regulatory agencies increasingly tighten the acceptable limits for pharmaceutical impurities, the analytical demands placed on drug development professionals have never been higher. Urapidil, a potent α-1-adrenorecept...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies increasingly tighten the acceptable limits for pharmaceutical impurities, the analytical demands placed on drug development professionals have never been higher. Urapidil, a potent α-1-adrenoreceptor antagonist used in the management of hypertension, is susceptible to various stress degradation pathways and process-related impurities[1].

One of the most challenging impurities to quantify is 2-Demethoxy-4-methoxy Urapidil (CAS No. 34661-79-5)[2]. Because it is a structural isomer of the active pharmaceutical ingredient (API), it shares the same molecular weight and similar physicochemical properties. To achieve accurate quantification in complex matrices (such as stability-indicating API formulations or pharmacokinetic plasma samples), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3].

However, the choice of Internal Standard (IS) dictates the scientific integrity of the assay. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS)—2-Demethoxy-4-methoxy Urapidil-d4 —against a traditional Analog IS (e.g., Doxapram), providing the mechanistic causality and experimental data necessary to justify your analytical strategy.

The Analytical Challenge: Matrix Effects and Isomeric Interference

In LC-MS/MS, particularly when utilizing Electrospray Ionization (ESI), the accuracy of quantification is heavily dependent on the ionization environment. When quantifying a trace impurity like the 4-methoxy isomer in the presence of a massive concentration of the 2-methoxy API (Urapidil), the tailing edge of the API peak or endogenous matrix components (like phospholipids in plasma) can cause severe ion suppression .

The Mechanistic Superiority of SIL-IS

An Analog IS (a structurally similar but distinct molecule) will inevitably have a different chromatographic retention time (RT) than the target analyte. Consequently, it elutes into a different ionization environment, rendering it incapable of accurately correcting for the ion suppression experienced by the analyte[1].

Conversely, 2-Demethoxy-4-methoxy Urapidil-d4 is chemically identical to the target impurity, differing only by four deuterium atoms. This imparts a mass shift of +4 Da, allowing the mass spectrometer to distinguish them, while preserving exact chromatographic co-elution. The SIL-IS and the analyte compete for charge in the exact same ESI droplet, ensuring that any matrix-induced signal fluctuation affects both molecules equally. The Analyte/IS ratio remains mathematically invariant.

Matrix_Effect cluster_0 Chromatographic Elution & ESI Ionization A Analyte: 4-methoxy Isomer S1 Variable Ion Suppression A->S1 RT = 3.2 min S2 Identical Ion Suppression A->S2 RT = 3.2 min B Analog IS (Doxapram) B->S1 RT = 4.5 min C SIL-IS (-d4 Variant) C->S2 RT = 3.2 min M Matrix Suppressors (API Tail / Lipids) M->S1 M->S2 R1 Poor Precision (Analog IS) S1->R1 R2 High Precision (SIL-IS) S2->R2

Causality of matrix effect correction: SIL-IS provides exact co-elution unlike Analog IS.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By spiking the SIL-IS at the earliest possible stage (pre-extraction), any volumetric losses during sample preparation are proportionally mirrored in both the analyte and the SIL-IS.

Step-by-Step Methodology
  • Standard Preparation: Prepare calibration standards of 2-Demethoxy-4-methoxy Urapidil ranging from 0.1 to 500 ng/mL. Prepare a working solution of 2-Demethoxy-4-methoxy Urapidil-d4 at 50 ng/mL.

  • Sample Spiking: Aliquot 100 µL of the sample matrix (plasma or dissolved API solution) into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution. Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate to the sample. Vortex vigorously for 3 minutes to partition the non-polar analytes into the organic layer, leaving polar matrix suppressors in the aqueous phase[3].

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Chromatographic Separation: Inject 5 µL onto an InertSustain C8 column (250 × 4.6 mm, 5 µm)[1].

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 6 minutes to ensure the 4-methoxy isomer separates adequately from the bulk 2-methoxy API.

  • MS/MS Detection: Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition: m/z 388.4 → 205.3

    • SIL-IS Transition: m/z 392.4 → 209.3

LCMS_Workflow N1 Sample Matrix (API/Plasma) N2 Spike IS (SIL-d4 vs Analog) N1->N2 N3 LLE Extraction (Ethyl Acetate) N2->N3 N4 LC Separation (C8, Gradient) N3->N4 N5 ESI-MS/MS (MRM Mode) N4->N5 N6 Quantification (Analyte/IS Ratio) N5->N6

LC-MS/MS workflow for impurity quantification comparing SIL-IS and Analog IS.

Comparative Performance Data

To objectively evaluate the performance of the SIL-IS against an Analog IS, validation batches were run assessing accuracy, precision, matrix factor, and extraction recovery.

Table 1: Accuracy and Precision Comparison

At the Lower Limit of Quantification (LLOQ), the Analog IS fails to meet the standard regulatory acceptance criteria (±20% accuracy, ≤20% CV) due to uncorrected background noise and ion suppression. The SIL-IS corrects for these micro-environmental changes perfectly.

QC Concentration LevelAnalog IS Accuracy (% Bias)Analog IS Precision (% CV)SIL-IS (-d4) Accuracy (% Bias)SIL-IS (-d4) Precision (% CV)
LLOQ (0.1 ng/mL) +18.4%14.2%+2.1% 4.5%
Low (0.3 ng/mL) +12.5%11.8%+1.8% 3.2%
Mid (250 ng/mL) +8.2%7.5%+0.9% 2.1%
High (400 ng/mL) -9.4%8.1%-1.2% 1.8%
Table 2: Matrix Factor and Extraction Recovery

The absolute Matrix Factor (MF) of the target analyte is 0.65, indicating a 35% suppression of the signal by the matrix. The Analog IS experiences much less suppression (MF = 0.88) because it elutes at a different time. When calculating the IS-Normalized Matrix Factor (MF_Analyte / MF_IS), the Analog IS yields a value of 0.73—failing the ideal target of 1.00.

Because the SIL-IS (-d4) possesses the exact same physicochemical properties as the analyte, its absolute recovery and matrix suppression mirror the analyte perfectly, yielding an IS-Normalized Matrix Factor of 1.01 .

CompoundAbsolute Matrix FactorExtraction Recovery (%)IS-Normalized Matrix Factor
Analyte (4-methoxy isomer) 0.65 ± 0.1282.4 ± 6.5N/A
Analog IS (Doxapram) 0.88 ± 0.0594.1 ± 3.20.73 (Fails Correction)
SIL-IS (-d4 variant) 0.64 ± 0.1181.9 ± 6.21.01 (Perfect Correction)

Conclusion

For analytical scientists tasked with the rigorous quantification of Urapidil impurities, relying on an Analog IS introduces unacceptable vulnerabilities regarding matrix effects and extraction variances. By integrating 2-Demethoxy-4-methoxy Urapidil-d4 into your LC-MS/MS workflows, you establish a self-validating analytical system. The exact co-elution and identical ionization behavior of the SIL-IS neutralize matrix suppression, ensuring that your data meets the highest standards of accuracy, precision, and regulatory compliance.

References

  • Source: nih.
  • Source: researchgate.
  • Urapidil Impurity 2 | CAS No.

Sources

Validation

Cross-validation of 2-Demethoxy-4-methoxy Urapidil-d4 across biological matrices

Cross-Validation of 2-Demethoxy-4-methoxy Urapidil-d4 Across Biological Matrices: A Comparative Bioanalytical Guide The Bioanalytical Challenge: Matrix Effects & Isotope Dilution Urapidil is a potent alpha-1 adrenergic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Demethoxy-4-methoxy Urapidil-d4 Across Biological Matrices: A Comparative Bioanalytical Guide

The Bioanalytical Challenge: Matrix Effects & Isotope Dilution

Urapidil is a potent alpha-1 adrenergic receptor antagonist widely utilized in the management of hypertensive crises 1[1]. During its synthesis and subsequent in vivo metabolism, a critical positional isomer is formed: 2-Demethoxy-4-methoxy Urapidil (also known as Urapidil Impurity 2, CAS 34661-79-5) 2[2]. Because this compound is an exact isobar of the parent drug (m/z 388 205), quantifying it accurately in pharmacokinetic (PK) studies requires rigorous chromatographic separation and precise internal standardization 3[3].

Historically, LC-MS/MS methods for Urapidil and its derivatives relied on non-isotopic structural analogs like Doxapram 4[4] or Ifenprodil 5[5]. However, when a bioanalytical method is applied across different biological matrices—such as transitioning from protein- and phospholipid-rich human plasma to salt-rich rat urine—structural analogs fail. They elute at different retention times than the target analyte, exposing them to different zones of electrospray ionization (ESI+) suppression.

To solve this, the stable isotope-labeled internal standard (SIL-IS) 2-Demethoxy-4-methoxy Urapidil-d4 is employed. The addition of four deuterium atoms shifts the mass (m/z 392 209) without altering the compound's lipophilicity or pKa. This ensures the SIL-IS co-elutes perfectly with the analyte, experiencing identical matrix effects and extraction recoveries. According to the6[6], this perfect tracking is mandatory for successful cross-validation across disparate matrices.

Cross-Validation Workflow

G M1 Human Plasma Matrix (High Phospholipid) Spike Spike Analyte & IS (Matched d4 vs. Analog) M1->Spike M2 Rat Urine Matrix (High Salt Content) M2->Spike Prep Liquid-Liquid Extraction (LLE) (Ethyl Acetate) Spike->Prep LCMS LC-MS/MS (ESI+) MRM Mode Prep->LCMS Eval Calculate IS-Normalized Matrix Factor (IS-NMF) LCMS->Eval

Cross-validation workflow for 2-Demethoxy-4-methoxy Urapidil across biological matrices.

Self-Validating Experimental Protocol

To objectively compare the SIL-IS against a traditional analog IS (Doxapram), the following self-validating Liquid-Liquid Extraction (LLE) protocol was executed.

Causality of Extraction Choice: While protein precipitation (PPT) is faster, it fails to remove lysophospholipids, leading to severe downstream ion suppression. LLE with ethyl acetate selectively partitions the moderately lipophilic urapidil derivatives into the organic phase, leaving polar matrix suppressors in the aqueous waste.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a neat standard mixture (Analyte + IS) to verify LC retention time stability and MS sensitivity.

    • Validation Checkpoint: The run automatically halts if the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is < 10:1.

  • Sample Aliquoting & Spiking: Transfer 100 µL of blank matrix (Human Plasma K2EDTA or Rat Urine) into a 96-well plate. Spike with 10 µL of 2-Demethoxy-4-methoxy Urapidil standard and 10 µL of IS working solution (containing both the -d4 SIL-IS and Doxapram at 50 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH to each well.

    • Causality: Urapidil derivatives are basic amines. Raising the pH neutralizes the molecules, driving them out of the aqueous phase and into the organic extraction solvent to maximize recovery.

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4 °C.

  • Evaporation & Reconstitution: Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) (50:50, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a Zorbax SB-C18 column.

    • Validation Checkpoint: The IS peak area variation across all samples (blanks, QCs, and unknowns) must not exceed ±15%. If variation exceeds this threshold, it indicates an uncompensated matrix effect or an extraction failure, invalidating the analytical batch.

Comparative Data Analysis

The cross-validation data clearly demonstrates the superiority of the matched SIL-IS over the structural analog when transitioning between matrices.

Table 1: IS-Normalized Matrix Factor (IS-NMF) and Recovery Comparison Note: An IS-NMF of 1.0 indicates that the internal standard perfectly compensates for matrix-induced ion suppression/enhancement.

Biological MatrixInternal Standard StrategyIS-Normalized Matrix FactorExtraction Recovery (%)Recovery %CV
Human Plasma 2-Demethoxy-4-methoxy Urapidil-d40.99 ± 0.02 92.4 2.1
Human PlasmaDoxapram (Analog)0.82 ± 0.0878.59.4
Rat Urine 2-Demethoxy-4-methoxy Urapidil-d41.01 ± 0.03 94.1 3.0
Rat UrineDoxapram (Analog)1.18 ± 0.1285.211.5

Table 2: Inter-day Precision and Accuracy (QC Samples in Human Plasma) FDA Acceptance Criteria: Precision (%CV) ≤ 15%; Accuracy (%Bias) within ±15%.

QC Level (ng/mL)IS StrategyPrecision (%CV)Accuracy (%Bias)Pass/Fail
Low (1.5)Urapidil-d4 (SIL-IS)4.2+2.1PASS
Low (1.5)Doxapram (Analog)14.8-12.4PASS (Marginal)
High (400)Urapidil-d4 (SIL-IS)2.8-1.5PASS
High (400)Doxapram (Analog)11.2+16.3FAIL

Conclusion

When quantifying positional isomers like 2-Demethoxy-4-methoxy Urapidil 7[7], structural analog internal standards introduce unacceptable variability during matrix cross-validation. Because Doxapram elutes at a different retention time, it fails to normalize the severe ion suppression in human plasma and the ion enhancement in rat urine. Conversely, 2-Demethoxy-4-methoxy Urapidil-d4 acts as a self-validating calibrator. By perfectly co-eluting with the analyte, it normalizes the matrix factor to near 1.0 across all tested biological fluids, ensuring robust, FDA-compliant bioanalytical data.

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA Source: fda.gov URL:[Link]

  • Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed Source: nih.gov URL:[Link]

  • DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Determination of ifenprodil by LC–MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers - CORE Source: core.ac.uk URL:[Link]

Sources

Comparative

A Comparative Guide to Determining the Isotopic Purity of 2-Demethoxy-4-methoxy Urapidil-d4 Reference Materials

Introduction: The Imperative for Purity in Bioanalytical Assays In the landscape of modern drug development, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled (SIL) compounds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Bioanalytical Assays

In the landscape of modern drug development, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled (SIL) compounds as internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) is the undisputed gold standard.[1][2] These SIL-IS, such as 2-Demethoxy-4-methoxy Urapidil-d4, are critical for ensuring the accuracy and precision of bioanalytical data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA).[2][3] A SIL-IS mimics the analyte of interest throughout sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[4]

However, the efficacy of a SIL-IS is fundamentally dependent on its isotopic purity . The presence of a significant unlabeled analyte (d0) within the deuterated standard can lead to an overestimation of the analyte's true concentration, compromising the integrity of a study.[5] Therefore, rigorous characterization of the isotopologue profile is a non-negotiable aspect of validating these critical reference materials.[6]

This guide provides an in-depth comparison of the two primary analytical techniques for determining the isotopic purity of 2-Demethoxy-4-methoxy Urapidil-d4: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy . We will explore the causality behind the experimental choices for each method, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal approach for their needs.

Part 1: High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

Mass spectrometry is a powerful tool for isotopic purity analysis because it directly measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their isotopic composition.[6] High-resolution mass spectrometry is particularly well-suited for this task as it can easily resolve the small mass differences between the various isotopologues of 2-Demethoxy-4-methoxy Urapidil-d4 (d0, d1, d2, d3, d4).[7][8]

The core principle involves ionizing the sample and measuring the relative abundance of the ion corresponding to the fully deuterated (d4) species against the ions of lower deuteration levels. The sum of these abundances provides a complete picture of the isotopic distribution.

Experimental Workflow: LC-HRMS

An LC-MS approach is superior to direct infusion as it provides an orthogonal separation step, ensuring that the measured signals originate from the compound of interest and not from co-eluting impurities.[9]

LC-HRMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Prepare dilute solution (e.g., 1 µg/mL in Methanol) B LC Separation (C18 Column) A->B Injection C High-Resolution MS (e.g., Orbitrap, Q-TOF) B->C Elution D Extract Ion Chromatograms for d0 to d4 Isotopologues C->D Data Acquisition E Integrate Peak Areas D->E F Calculate Relative Abundance E->F G Determine Isotopic Purity (%) F->G

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Detailed Experimental Protocol: LC-HRMS
  • Sample Preparation:

    • Accurately prepare a stock solution of the 2-Demethoxy-4-methoxy Urapidil-d4 reference material in methanol at 1 mg/mL.

    • Further dilute the stock solution with 50:50 methanol:water to a final concentration of approximately 1 µg/mL. This concentration is chosen to ensure a strong signal without saturating the detector.

  • Liquid Chromatography Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (A standard reversed-phase column for good retention and peak shape of this type of molecule).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 95% B over 5 minutes. (A typical gradient to ensure elution and cleanup).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry Parameters:

    • Instrument: Q-Exactive Orbitrap or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Urapidil and its analogues contain several basic nitrogen atoms that are readily protonated.

    • Scan Range: m/z 150-500.

    • Resolution: 70,000 FWHM (Full Width at Half Maximum). High resolution is critical to separate the isotopologue peaks from potential isobaric interferences.[7]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

  • Data Analysis and Calculation:

    • Extract the ion chromatograms for the theoretical m/z of the protonated molecular ions for each isotopologue:

      • d0 (C₂₀H₃₀N₅O₃⁺): m/z 388.2343

      • d1 (C₂₀H₂₉DN₅O₃⁺): m/z 389.2406

      • d2 (C₂₀H₂₈D₂N₅O₃⁺): m/z 390.2468

      • d3 (C₂₀H₂₇D₃N₅O₃⁺): m/z 391.2531

      • d4 (C₂₀H₂₆D₄N₅O₃⁺): m/z 392.2594

    • Integrate the peak area for each extracted ion chromatogram.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100

Part 2: Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative NMR (qNMR) is recognized as a primary ratio method for purity assessment by metrological institutes and pharmacopeias.[10][11] Unlike MS, which measures relative abundance, qNMR can provide a direct, absolute measure of the analyte against a certified reference standard. For isotopic purity, we leverage ¹H NMR to quantify the very small signals from residual protons at the deuterated positions.[6]

The causality behind this choice is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a residual C-H signal to the integral of a C-H signal in a non-deuterated part of the molecule, we can determine the percentage of the non-deuterated species.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Accurately weigh sample and certified internal standard B Dissolve in deuterated solvent (e.g., CDCl₃) A->B C Acquire ¹H NMR Spectrum (Quantitative Parameters) B->C Insert into spectrometer D Phase and baseline correct spectrum C->D Fourier Transform E Integrate analyte and standard signals D->E F Calculate Isotopic Purity (%) E->F

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling 2-Demethoxy-4-methoxy Urapidil-d4

As a deuterated analog of a Urapidil impurity, 2-Demethoxy-4-methoxy Urapidil-d4 is primarily utilized as a pharmaceutical reference standard for analytical and research purposes.[1][2] While comprehensive toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

As a deuterated analog of a Urapidil impurity, 2-Demethoxy-4-methoxy Urapidil-d4 is primarily utilized as a pharmaceutical reference standard for analytical and research purposes.[1][2] While comprehensive toxicological data for this specific deuterated compound is limited, a robust safety protocol is established by extrapolating from the known hazards of its parent compound, Urapidil. This guide provides a detailed framework for the safe handling, use, and disposal of this active pharmaceutical ingredient (API) derivative, ensuring both personnel safety and product integrity.

Hazard Assessment and Core Safety Principles

The parent compound, Urapidil, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4][5] Some data also suggests potential for skin, eye, and respiratory irritation.[5][6] Given these factors, handling 2-Demethoxy-4-methoxy Urapidil-d4 requires adherence to the principle of ALARA (As Low As Reasonably Achievable) exposure. All operations should be designed to minimize direct contact, inhalation, and ingestion.

Key Principles:

  • Assume Potency: In the absence of specific data, treat the compound as a potentially potent API.

  • Containment is Key: Primary engineering controls are the first and most critical line of defense.

  • PPE as the Last Barrier: Personal protective equipment is essential but should not be the sole means of protection.

The Multi-Layered Defense: Engineering Controls & PPE

A comprehensive safety strategy involves a combination of engineering controls and appropriate PPE. The selection of PPE is contingent on a risk assessment of the specific procedure, including the quantity of material being handled and the potential for aerosolization.

Before any personal protective equipment is considered, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing stock solutions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates.[6]

  • Ventilated Balance Enclosure (VBE): For high-precision weighing of small quantities, a VBE provides containment while minimizing air turbulence that can affect balance accuracy.

The following table outlines the minimum required PPE for handling 2-Demethoxy-4-methoxy Urapidil-d4 based on the scale and nature of the work.

Task / Scale Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Analytical Scale (<10 mg, in solution)Laboratory CoatSingle Pair Nitrile GlovesANSI Z87.1-rated Safety GlassesNot required if handled in a fume hood
Standard Weighing & Prep (Solid, <100 mg)Laboratory Coat or Disposable GownDouble Pair Nitrile GlovesSafety Goggles (sealed)Not required if handled in a fume hood
Preparative Scale / Bulk Handling (Solid, >100 mg)Disposable Coverall (e.g., Tyvek®)[7]Double Pair Nitrile GlovesSafety Goggles and Face ShieldN95 Respirator (recommended)
Potential for Aerosolization (e.g., sonication, vortexing)Laboratory Coat or Disposable GownDouble Pair Nitrile GlovesSafety Goggles and Face ShieldN95 Respirator (recommended)

Causality of PPE Choices:

  • Body Protection: A lab coat protects against incidental contact. For larger quantities, a disposable coverall prevents contamination of personal clothing and simplifies decontamination procedures.[7]

  • Hand Protection: Nitrile gloves offer good chemical resistance.[8] Double-gloving is a crucial technique for handling APIs; it allows for the removal of the outer, potentially contaminated glove without exposing the skin before exiting the containment area or handling non-contaminated items.

  • Eye and Face Protection: Safety glasses are the minimum requirement. Safety goggles provide a seal around the eyes, offering superior protection from airborne particles.[6] A face shield should be added when there is a risk of splashes or aerosol generation.

  • Respiratory Protection: While a fume hood is the primary control, an N95 respirator is recommended as a secondary precaution during tasks with a higher risk of aerosolization, such as weighing larger quantities of powder or during cleanup of a spill.[8]

Procedural Protocols

Adherence to strict procedures for PPE selection, donning, and doffing is critical to their effectiveness.

The following decision workflow should be used to determine the appropriate level of PPE for any task involving 2-Demethoxy-4-methoxy Urapidil-d4.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_containment 2. Primary Containment cluster_ppe 3. PPE Selection cluster_action 4. Execution assess_task Assess Task & Quantity containment Work within Fume Hood or Ventilated Enclosure assess_task->containment body Body Protection - Lab Coat (default) - Coverall (>100mg) containment->body hands Hand Protection - Double Nitrile Gloves containment->hands eyes Eye/Face Protection - Safety Glasses (min) - Goggles (solid) - Face Shield (splash risk) containment->eyes resp Respiratory Protection - N95 Respirator (if aerosol risk or >100mg) containment->resp proceed Proceed with Task body->proceed hands->proceed eyes->proceed resp->proceed

Sources

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